2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D |
InChI Key |
JHDYSXXPQIFFJZ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a known impurity of the anti-inflammatory drug mesalamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis, and potential applications, particularly as an internal standard in analytical assays.
Chemical Structure and Properties
This compound is the deuterium-labeled form of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as Phenylazosalicylic Acid or Mesalazine Impurity I.[1][2] Based on the common availability of deuterated starting materials for its synthesis, the five deuterium atoms are presumed to be located on the phenyl ring attached to the diazenyl group.
Chemical Structure:
-
Systematic Name: 2-Hydroxy-5-((phenyl-d5)diazenyl)benzoic acid
-
Synonyms: Phenyl-d5-azosalicylic acid, Mesalazine Impurity I-d5
-
CAS Number: 1331662-16-8[3]
-
Molecular Formula: C₁₃H₅D₅N₂O₃
Physicochemical Properties (of the non-deuterated parent compound):
| Property | Value | Reference |
| Molecular Weight | 242.23 g/mol | [1][4] |
| Melting Point | 162-163 °C | [5] |
| Boiling Point | 418 °C at 760 mmHg | [5] |
| Flash Point | 206.6 °C | [5] |
| Density | 1.3 g/cm³ | [5] |
| SMILES | OC(=O)c1cc(ccc1O)N=Nc2ccccc2 | [2] |
| InChI | InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/b15-14+ | [2] |
Synthesis
A definitive, published synthesis protocol for this compound is not currently available. However, based on the general synthesis of azo dyes, a plausible synthetic route involves a two-step process: the diazotization of aniline-d5 followed by an azo coupling reaction with salicylic acid.[6][7][8]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Diazotization of Aniline-d5
-
Dissolve aniline-d5 in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 15-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium-d5 chloride salt solution.
Step 2: Azo Coupling with Salicylic Acid
-
In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium-d5 chloride solution from Step 1 to the salicylic acid solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Maintain the reaction at a low temperature for a few hours to ensure complete coupling.
-
The resulting solid can be collected by vacuum filtration, washed with cold water, and purified by recrystallization, for example, from an ethanol/water mixture.
Application as an Internal Standard
Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Their key advantage is that they have nearly identical chemical and physical properties to their non-deuterated counterparts, but a different mass. This allows them to co-elute during chromatography and experience similar ionization efficiency and matrix effects, while being distinguishable by the mass spectrometer.[9][11]
This compound is an ideal internal standard for the quantification of the non-deuterated mesalamine impurity I in pharmaceutical samples.
Logical Workflow for Use as an Internal Standard:
Caption: Workflow for using the deuterated compound as an internal standard.
Biological Context
The non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, is recognized as an impurity of mesalamine (also known as 5-aminosalicylic acid or 5-ASA).[1][12] Mesalamine is an anti-inflammatory drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[13][] As an impurity, its presence in mesalamine formulations needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[12] The availability of a deuterated internal standard is therefore crucial for the accurate quantification of this impurity during drug manufacturing and quality control processes.
Conclusion
This compound is a valuable analytical tool for the pharmaceutical industry. While specific experimental data for the deuterated compound is limited in the public domain, this guide provides a robust theoretical framework for its structure, synthesis, and application based on established chemical principles and the properties of its non-deuterated analog. Its primary utility lies in its role as an internal standard for the precise and accurate quantification of the corresponding mesalamine impurity, contributing to the overall quality and safety of this important therapeutic agent.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. Benzoic acid,2-hydroxy-5-(2-phenyldiazenyl)-;3147-53-3 [axsyn.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. texilajournal.com [texilajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. veeprho.com [veeprho.com]
- 13. chemscene.com [chemscene.com]
Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a bioactive azo compound. While specific data for the deuterated species is limited, this document extrapolates from the known properties and experimental protocols of the non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (CAS No: 3147-53-3)[1]. Deuteration is a strategic modification in drug development, often employed to alter pharmacokinetic and metabolic profiles[2]. This guide covers the compound's physicochemical properties, proposed synthesis, experimental protocols for analysis, and potential biological significance, serving as a foundational resource for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog. Data for the d5 variant is estimated based on the non-deuterated compound.
| Property | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | This compound | Data Source |
| CAS Number | 3147-53-3 | Not explicitly assigned; 1309283-32-6 for related stable isotope | [1][3] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₅D₅N₂O₃ | Calculated |
| Molecular Weight | 242.23 g/mol | 247.26 g/mol | Calculated |
| Appearance | Yellow to orange crystalline powder | Predicted: Yellow to orange crystalline powder | Inferred |
| Solubility | Soluble in DMSO and ethanol | Predicted: Soluble in DMSO and ethanol | [4] |
| SMILES | OC(=O)c1cc(ccc1O)N=Nc2ccccc2 | Oc1ccc(cc1C(O)=O)N=Nc1c(c(c(c(c1)D)D)D)D)D | [3] |
Synthesis and Purification
Proposed Synthesis of this compound
The synthesis of the title compound can be achieved via a diazo coupling reaction, a common method for preparing azo compounds. The deuteration is introduced by using aniline-d5 as a starting material.
Experimental Protocol:
-
Diazotization of Aniline-d5:
-
Dissolve aniline-d5 (1.0 eq) in a solution of hydrochloric acid (2.5 eq) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate vessel, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the salicylic acid solution, maintaining the temperature below 5 °C and the pH between 8-9.
-
Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
Caption: Proposed synthesis workflow for this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural confirmation. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the phenyl ring protons of the aniline moiety will be absent.
Experimental Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify characteristic chemical shifts and coupling constants.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum of the d5-labeled compound will show a molecular ion peak that is 5 mass units higher than the non-deuterated analog.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed m/z with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at a wavelength corresponding to the compound's absorbance maximum (typically in the range of 350-370 nm).
-
Injection Volume: 10 µL.
Caption: Analytical workflow for compound characterization.
Biological Activity and Potential Signaling Pathways
While specific biological activities for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid are not extensively documented, related hydroxybenzoic acid derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties[5][6][7]. Azo compounds are also investigated for various biological activities[8].
The parent compound is structurally related to mesalazine (5-aminosalicylic acid), a known anti-inflammatory drug. It is plausible that 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog could modulate inflammatory pathways. One potential mechanism of action for related anti-inflammatory compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound represents a valuable tool for researchers in drug discovery and development. This guide provides a foundational framework for its synthesis, analysis, and potential biological investigation. The introduction of deuterium is expected to influence its metabolic stability and pharmacokinetic properties, making it an interesting candidate for further studies. The experimental protocols and conceptual pathways outlined herein are intended to facilitate future research into this and related compounds.
References
- 1. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
In-Depth Technical Guide: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated isotopologue of a molecule with relevance in pharmaceutical research and development. This document details its molecular characteristics, offers insights into its synthesis and potential experimental applications, and explores plausible biological signaling pathways it may influence.
Core Molecular Data
2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated form are of interest in various research applications, including as analytical standards and tracers in metabolic studies. The incorporation of deuterium atoms provides a valuable tool for mass spectrometry-based quantification.
Molecular Weight and Physicochemical Properties
The fundamental properties of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its d5 isotopologue are summarized below. The molecular weight of the deuterated compound is calculated based on the substitution of five hydrogen atoms with deuterium.
| Property | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | This compound |
| Molecular Formula | C₁₃H₁₀N₂O₃ | C₁₃H₅D₅N₂O₃ |
| Molecular Weight | 242.23 g/mol [1][] | ~247.26 g/mol |
| CAS Number | 3147-53-3 | Not available |
| Appearance | Brown to dark brown solid[3] | Not available |
| Melting Point | 220.5 °C[3] | Not available |
| Boiling Point | 472.7 ± 40.0 °C (Predicted)[3] | Not available |
| Density | 1.30 ± 0.1 g/cm³ (Predicted)[3] | Not available |
| pKa | 2.71 ± 0.10 (Predicted)[3] | Not available |
| Solubility | Slightly soluble in acetone, aqueous base, and methanol.[3] | Not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not extensively published. However, based on established organic chemistry principles and literature on related compounds, plausible methodologies can be outlined.
Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid
The synthesis of the non-deuterated parent compound typically involves a diazo coupling reaction. A generalized protocol is described below.
Experimental Protocol:
-
Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a benzenediazonium salt.
-
Coupling Reaction: The resulting diazonium salt solution is then slowly added to a cooled alkaline solution of salicylic acid. The diazonium salt couples with the salicylic acid at the 5-position to form 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
-
Purification: The product precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to achieve the desired purity.
Synthesis of this compound
The synthesis of the deuterated analogue would involve using a deuterated starting material. A common strategy is to use aniline-d5.
Experimental Protocol:
-
Diazotization of Aniline-d5: Aniline-d5 is diazotized under the same conditions as the non-deuterated aniline to form the corresponding d5-benzenediazonium salt.
-
Coupling Reaction: The d5-benzenediazonium salt is then coupled with salicylic acid as described in the protocol above.
-
Purification: The resulting this compound is purified using standard techniques such as filtration, washing, and recrystallization.
General methods for the deuteration of aromatic compounds often involve H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, sometimes with a catalyst.[4] Flow synthesis methods using microwave technology are also being developed to improve efficiency.[4]
References
An In-Depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is a deuterium-labeled stable isotope of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The non-labeled compound is a known impurity of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. Given its relationship to a commercially available therapeutic, the accurate quantification of this impurity is critical for quality control and regulatory compliance in the pharmaceutical industry. The deuterated analog serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring precision and accuracy in the quantification of the non-labeled impurity.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in analytical methodologies, and the broader context of its parent drug, Balsalazide.
Physicochemical Properties
The integration of five deuterium atoms into the phenyl group of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid results in a molecule with a higher mass while retaining nearly identical chemical and physical properties to its non-deuterated counterpart. This characteristic is paramount for its function as an internal standard in mass spectrometry.
Table 1: Quantitative Data for this compound and its non-labeled analog
| Property | This compound | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid |
| Synonyms | Balsalazide Impurity B-d5, 5-ASAazo-d5 | Balsalazide Impurity B, 5-ASAazo, 5-(Phenylazo)salicylic acid |
| CAS Number | Not available | 3147-53-3 |
| Chemical Formula | C₁₃H₅D₅N₂O₃ | C₁₃H₁₀N₂O₃ |
| Molecular Weight | 247.26 g/mol | 242.23 g/mol |
| Appearance | Solid (predicted) | Brown Solid |
| Solubility | Soluble in DMSO and Methanol (predicted) | Soluble in DMSO and Methanol |
Note: Some data for the deuterated compound are predicted based on the properties of the non-deuterated form, as a specific certificate of analysis was not publicly available.
Application in Analytical Chemistry
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods.
The Role of an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample prior to analysis. It is chosen to be chemically similar to the analyte of interest. The ratio of the analyte's signal to the internal standard's signal is used to determine the analyte's concentration. This technique corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry because their chromatographic behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass-to-charge ratio (m/z).
Experimental Workflow for Impurity Quantification
The following diagram illustrates a typical workflow for the quantification of Balsalazide Impurity B using its deuterated internal standard.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
While a specific protocol for this compound is not publicly available, a representative LC-MS/MS method for the analysis of Balsalazide and its impurities can be adapted. The following is a hypothetical, yet plausible, protocol based on established analytical methodologies for similar compounds.
1. Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (the analyte) and this compound (the internal standard) in methanol or DMSO at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., a placebo formulation or a suitable solvent). Add a constant concentration of the internal standard stock solution to each calibration standard.
-
Sample Preparation: Accurately weigh the drug substance or formulation, dissolve it in a suitable solvent, and add the same constant concentration of the internal standard.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for separating polar and non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, to be optimized for the specific analytes.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. For example:
-
Analyte (non-labeled): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (d5-labeled): Precursor ion (m/z+5) -> Product ion (m/z)
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Context: The Parent Drug - Balsalazide
Balsalazide is a prodrug that is delivered intact to the colon, where it is cleaved by bacterial azoreductases to release the therapeutically active component, mesalamine (5-aminosalicylic acid), and an inert carrier molecule. Mesalamine has anti-inflammatory effects and is used to treat ulcerative colitis.
Mechanism of Action of Balsalazide
The following diagram illustrates the activation of Balsalazide in the colon.
The formation of impurities such as 2-Hydroxy-5-(phenyldiazenyl)benzoic acid can occur during the synthesis or degradation of Balsalazide. Therefore, sensitive and accurate analytical methods are essential to ensure the quality and safety of the final drug product.
Conclusion
This compound is a vital tool for pharmaceutical scientists and researchers involved in the development and quality control of Balsalazide and related products. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of the corresponding non-deuterated impurity, ensuring that drug products meet stringent regulatory standards. The methodologies and principles outlined in this guide provide a framework for the application of this and other deuterated internal standards in modern pharmaceutical analysis.
Isotopic Labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, a compound of interest in pharmaceutical research, particularly as an impurity of Mesalazine.[1][2] This document is intended for researchers, scientists, and drug development professionals. It details the synthetic pathways for introducing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the molecular structure. The guide includes detailed experimental protocols, illustrative quantitative data, and visualizations of the synthetic workflows. Furthermore, it explores potential applications of the labeled compound in metabolic studies and proposes a relevant biological pathway for investigation.
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid, also known as 5-Phenylazo-salicylic acid, is an azo compound that can be synthesized through the diazotization of an aromatic amine followed by an azo coupling reaction with salicylic acid.[3][4][5] The introduction of isotopic labels into this molecule is a crucial step for its use as an internal standard in quantitative analysis or as a tracer in metabolic and pharmacokinetic studies.[3][] Stable isotopes like ²H, ¹³C, and ¹⁵N are preferred for these applications due to their non-radioactive nature.[7] This guide outlines the synthetic strategies to achieve high levels of isotopic enrichment for this target molecule.
Synthetic Strategies for Isotopic Labeling
The core synthetic route for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid involves a two-step process: the diazotization of aniline and the subsequent coupling with salicylic acid. Isotopic labels can be incorporated by utilizing appropriately labeled precursors in this synthesis.
Deuterium Labeling
Deuterium labeling can be achieved by incorporating deuterium atoms into the phenylazo moiety of the molecule. This is accomplished by using a deuterated precursor, such as aniline-d₅.[3] The resulting 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic acid can be used in metabolic studies to trace the fate of the phenylazo portion of the molecule.
Carbon-13 Labeling
Carbon-13 labeling is typically focused on the salicylic acid moiety. By using salicylic acid-¹³C₆ as the coupling partner, all carbon atoms in the salicylic acid ring can be replaced with ¹³C isotopes.[8] This provides a powerful tool for nuclear magnetic resonance (NMR) based structural and metabolic studies.
Nitrogen-15 Labeling
Nitrogen-15 labeling targets the azo group (-N=N-). This can be achieved by using a ¹⁵N-labeled precursor for the diazotization reaction, such as aniline-¹⁵N. This allows for the investigation of the metabolic stability and reactions of the azo linkage.[9][10]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
General Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid
This protocol describes the synthesis of the unlabeled compound and serves as the basis for the isotopically labeled syntheses.[4]
-
Diazotization of Aniline:
-
Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.1 mol) in water (20 mL) while maintaining the temperature below 5°C and stirring vigorously.
-
Continue stirring for 10 minutes. The resulting solution contains the benzenediazonium chloride.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve salicylic acid (0.1 mol) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the benzenediazonium chloride solution to the salicylic acid solution, maintaining the temperature below 5°C and ensuring the reaction mixture remains alkaline (pH 8-10).[3]
-
Continue stirring for 2-3 hours at 0-5°C.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Synthesis of Deuterium-Labeled 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid
This protocol adapts the general synthesis by using deuterated aniline.
-
Diazotization of Aniline-d₅:
-
Follow the diazotization protocol in section 3.1, substituting aniline with aniline-d₅ (0.1 mol).[3]
-
-
Coupling Reaction:
-
Follow the coupling reaction protocol in section 3.1.
-
Synthesis of Carbon-13 Labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆
This protocol utilizes ¹³C-labeled salicylic acid.
-
Diazotization of Aniline:
-
Follow the diazotization protocol in section 3.1.
-
-
Coupling Reaction with Salicylic Acid-¹³C₆:
-
Follow the coupling reaction protocol in section 3.1, substituting salicylic acid with salicylic acid-¹³C₆ (0.1 mol).[8]
-
Synthesis of Nitrogen-15 Labeled 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid
This protocol involves the use of ¹⁵N-labeled aniline.
-
Diazotization of Aniline-¹⁵N:
-
Follow the diazotization protocol in section 3.1, substituting aniline with aniline-¹⁵N (0.1 mol).
-
-
Coupling Reaction:
-
Follow the coupling reaction protocol in section 3.1.
-
Quantitative Data (Illustrative)
The following tables summarize illustrative quantitative data for the synthesis of isotopically labeled 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The data is based on typical yields and enrichment levels for such reactions.
Table 1: Reaction Yields
| Labeled Compound | Starting Material (Labeled) | Molar Ratio (Labeled:Unlabeled) | Typical Yield (%) |
| 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid | Aniline-d₅ | 1:1 with Salicylic Acid | 85-95 |
| 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆ | Salicylic Acid-¹³C₆ | 1:1 with Aniline | 80-90 |
| 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid | Aniline-¹⁵N | 1:1 with Salicylic Acid | 85-95 |
Table 2: Isotopic Enrichment
| Labeled Compound | Isotope | Theoretical Max. Enrichment (%) | Achieved Enrichment (%) | Analytical Method |
| 2-Hydroxy-5-(phenyldiazenyl-d₅)benzoic Acid | ²H | >99 (from precursor) | >98 | HRMS, NMR |
| 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid-¹³C₆ | ¹³C | >99 (from precursor) | >98 | HRMS, ¹³C-NMR |
| 2-Hydroxy-5-(phenyl-¹⁵N-diazenyl)benzoic Acid | ¹⁵N | >99 (from precursor) | >98 | HRMS |
Visualizations
Synthetic Workflows
The following diagrams illustrate the synthetic pathways for the isotopic labeling of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
Caption: Deuterium Labeling Workflow.
Caption: Carbon-13 Labeling Workflow.
References
- 1. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-(Phenylazo)salicylic acid | 3147-53-3 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 7. News - China Isotope Development [asiaisotopeintl.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Deuterated Azo Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the factors influencing the stability of deuterated azo compounds and recommends best practices for their storage. By leveraging the kinetic isotope effect, deuteration can significantly enhance the stability of these molecules, a critical consideration in pharmaceutical research and development. This document synthesizes current knowledge on azo compound degradation, the impact of isotopic labeling, and standardized methodologies for stability assessment.
Introduction: The Deuterium Advantage in Azo Compound Stability
Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of various industries, from dyes to pharmaceuticals. However, their inherent instability, particularly susceptibility to light, temperature, and metabolic degradation, can pose significant challenges. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, offers a powerful strategy to mitigate these stability issues.
The fundamental principle behind this enhanced stability is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This seemingly minor alteration can dramatically slow down degradation reactions where C-H bond cleavage is the rate-limiting step, a common scenario in both metabolic and chemical degradation pathways. The result is a more robust molecule with a potentially longer shelf-life and improved pharmacokinetic profile.[1]
Factors Affecting the Stability of Azo Compounds
The stability of azo compounds, both deuterated and non-deuterated, is influenced by several environmental factors. Understanding these is crucial for defining appropriate storage and handling procedures.
-
Light (Photostability): Azo compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.[2] This photodegradation can involve isomerization of the azo bond (from the more stable trans to the cis isomer) or cleavage of the molecule, leading to loss of function and the formation of potentially harmful byproducts. Protection from light is therefore a primary consideration for storage.
-
Temperature (Thermostability): Elevated temperatures can accelerate the degradation of azo compounds. Thermal decomposition often involves the cleavage of the azo bond, leading to the formation of aromatic amines.[3] For many azo dyes, decomposition begins at temperatures ranging from 150°C to over 300°C, depending on their specific chemical structure.[3]
-
Humidity and pH (Hydrolytic Stability): The susceptibility of azo compounds to hydrolysis is dependent on their structure and the pH of the environment. The presence of water can facilitate degradation, particularly under acidic or basic conditions.
-
Oxidation: Azo compounds can be susceptible to oxidation, which can lead to the cleavage of the azo bond and the formation of various degradation products. Storing under an inert atmosphere, such as nitrogen or argon, can mitigate oxidative degradation.
Expected Impact of Deuteration on Azo Compound Stability
While specific quantitative stability data for a wide range of deuterated azo compounds is not extensively available in public literature, the principles of the kinetic isotope effect allow for well-founded expectations of improved stability compared to their non-deuterated analogues.
Metabolic Stability: This is the most well-documented advantage of deuteration. By replacing hydrogen atoms at sites of metabolic attack (e.g., by cytochrome P450 enzymes), the rate of metabolism can be significantly reduced. This leads to a longer biological half-life and lower clearance of the compound. For example, studies on other deuterated heterocyclic compounds have demonstrated a significant increase in half-life in human, mouse, and monkey liver microsomes (see Table 1). A similar trend is expected for deuterated azo compounds that are subject to metabolic degradation.
Chemical Stability: The KIE is also expected to enhance the chemical stability of deuterated azo compounds. Degradation pathways that involve the cleavage of a C-H bond, such as certain thermal or photolytic degradation mechanisms, should be slowed by the substitution with deuterium. This would translate to lower degradation rates and a longer shelf-life under identical storage conditions.
Quantitative Stability Data
As previously noted, there is a scarcity of publicly available, direct comparative stability data for deuterated versus non-deuterated azo compounds under various stress conditions. The following tables present representative data for non-deuterated azo compounds and for the metabolic stability of other deuterated compounds to serve as a proxy and illustrate the expected trends.
Table 1: Metabolic Stability of Deuterated vs. Non-Deuterated Imidazo[1,2-a]pyridine-3-carboxamides in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Non-deuterated | 30 | 77.0 |
| Deuterated Analogue | 53 | 43.8 |
Data from a study on imidazo[1,2-a]pyridine-3-carboxamides, demonstrating the significant improvement in metabolic stability upon deuteration. It is anticipated that deuterated azo compounds would exhibit a similar trend.
Table 2: Thermal Stability of Selected Non-Deuterated Azobenzene Dyes
| Dye Number | TG Temperature Range (°C) | DTG Peak (°C) |
| 1 | 150–600 | 218.9 |
| 2 | 250–785 | 237.2 |
| 3 | 150–250 | 261.3 |
| 4 | 150–260 | 263.4 |
| 5 | 150–800 | 289.5 |
| 6 | 120–800 | 294.7 |
| 7 | 200–500 | 331.2 |
| 8 | 250–800 | 303.8 |
| 9 | 100–305 | 330.2 |
| 10 | 150–370 | 333.6 |
This table summarizes the thermal degradation characteristics of ten different non-deuterated azobenzene dyes as determined by Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG). The DTG peak indicates the temperature of maximum rate of weight loss. Deuteration is expected to increase these thermal stability parameters.[3]
Recommended Storage Conditions
Based on the known sensitivities of azo compounds and general best practices for isotopically labeled molecules, the following storage conditions are recommended for deuterated azo compounds to ensure their long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and slows down other potential chemical reactions. |
| Light | Protect from light (amber vials, stored in the dark) | Prevents photodegradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Moisture | Store in a tightly sealed container in a dry environment | Minimizes hydrolysis. For hygroscopic compounds, storage in a desiccator is recommended. |
| Form | Crystalline solid (if possible) | Crystalline forms are generally more stable than amorphous forms. |
Experimental Protocols for Stability Assessment
The stability of deuterated azo compounds should be rigorously assessed using established protocols, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[7][8][9][10][11] This involves subjecting the compound to conditions more severe than those expected during storage.
Caption: ICH stability storage conditions.
Analytical Methodologies
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase HPLC method with UV or mass spectrometric (MS) detection is typically developed to separate the parent deuterated azo compound from its potential degradation products. [12][13]* Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is invaluable for the identification and structural elucidation of degradation products. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of unknown degradants. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural confirmation of the deuterated azo compound and its degradation products. 2H NMR can be used to confirm the position and extent of deuteration. [16][17][18] General Analytical Workflow for Stability Samples
Caption: Analytical workflow for stability samples.
Conclusion
Deuteration presents a promising strategy for enhancing the stability of azo compounds, primarily by leveraging the kinetic isotope effect to slow down metabolic and chemical degradation processes. While direct quantitative stability data for a broad range of deuterated azo compounds remains an area for further research, the established principles of isotopic substitution and the stability profiles of non-deuterated analogues provide a strong basis for predicting improved performance. Adherence to rigorous stability testing protocols, as outlined by ICH guidelines, and the use of appropriate analytical methodologies are essential for characterizing the stability of these valuable compounds and ensuring their quality and efficacy in research and drug development. Recommended storage conditions—cold, dark, and under an inert atmosphere—are critical for preserving the integrity of deuterated azo compounds over time.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrp.org [ijsrp.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. youtube.com [youtube.com]
- 14. organomation.com [organomation.com]
- 15. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. studymind.co.uk [studymind.co.uk]
Technical Guide: Safety Data for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
While a specific GHS classification for the d5 variant is not published, the non-deuterated form is classified as follows. Users should assume this classification applies to the deuterated compound.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2] |
Pictograms:
Signal Word: Warning[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent and respond to exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |
| P264 | Wash hands thoroughly after handling.[3][4][5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][5][6] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5][6] |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[3][4] |
| P501 | Dispose of contents/container in accordance with local regulations.[4] |
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
References
- 1. 5-(Phenylazo)salicylic acid | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and precision of MS-based quantification are susceptible to various experimental variabilities, including matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, is the gold standard for mitigating these issues. This technical guide provides an in-depth exploration of the principles, applications, and best practices for employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows. It covers the theoretical underpinning of isotope dilution mass spectrometry, detailed experimental protocols, and critical considerations for method development and validation.
The Core Principle: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of a substance in a sample.[1] The method relies on the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample.[1] This deuterated internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (²H) atoms.[2]
Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization.[2][3] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[4] The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the MS signal response of the analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for experimental variability.[1][5]
Advantages of Using Deuterated Internal Standards
The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy. Key benefits include:
-
Correction for Matrix Effects: Complex biological matrices like plasma or tissue can contain endogenous substances that co-elute with the analyte and either suppress or enhance its ionization efficiency. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects, allowing for an accurate ratio-based measurement.[2][5][6]
-
Compensation for Sample Loss: Losses during multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction) are inevitable. A deuterated standard, when added at the very beginning of the workflow, accounts for these losses.[4]
-
Improved Precision and Accuracy: By correcting for both physical and matrix-induced variations, deuterated standards significantly enhance the precision, accuracy, and robustness of an assay.[6][7] Assays using SIL-IS consistently show lower coefficients of variation (CV%) compared to those using structural analogues or no internal standard.[7]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it strengthens the reliability of pharmacokinetic and toxicological data.[2]
Key Considerations for Selection and Synthesis
The effectiveness of a deuterated internal standard is highly dependent on its design and purity.
3.1. Selection Criteria:
-
Isotopic Purity: The standard should have a high degree of isotopic enrichment (typically >98%) to minimize the contribution of the unlabeled species in the standard to the analyte's signal.[2]
-
Mass Shift: A sufficient mass difference between the standard and the analyte is crucial to prevent isotopic overlap. A mass increase of +3 Da or more is generally recommended.[3][8]
-
Label Position and Stability: Deuterium atoms must be placed in chemically stable, non-exchangeable positions within the molecule.[8][9][10] Placing labels on heteroatoms (like -OH, -NH, -SH) or carbons alpha to carbonyls can lead to back-exchange with hydrogen from solvents, compromising the standard's integrity.[8][9][11][12]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[3] However, extensive deuteration can sometimes cause a slight shift in chromatographic retention time (the "isotope effect"), which should be evaluated during method development.[7][9]
3.2. Synthesis and Purification: When a suitable deuterated standard is not commercially available, custom synthesis is required. The two primary methods are:
-
Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms on the molecule with deuterium from a deuterated solvent, often catalyzed by acid, base, or metal catalysts.[10] It is often simpler but offers less control over label placement.[10]
-
Chemical Synthesis: This involves building the molecule from deuterated precursors.[8][10] While more complex, it provides precise control over the location and number of deuterium labels.[10]
Following synthesis, the standard must be rigorously purified, typically by preparative chromatography, and its identity and isotopic purity confirmed by NMR and high-resolution mass spectrometry.[13]
Experimental Protocol: A General Workflow
This section outlines a typical protocol for the quantitative analysis of a drug in human plasma using a deuterated internal standard and LC-MS.
Objective: To determine the concentration of "Analyte X" in human plasma samples. Internal Standard (IS): Deuterated "Analyte X-d5".
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in a suitable organic solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of the internal standard, Analyte X-d5, in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working solutions of Analyte X by serial dilution of the stock solution.
-
Spike blank, drug-free human plasma with the working solutions to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibrator, QC, and unknown plasma sample in a microcentrifuge tube, add 10 µL of a working internal standard solution (e.g., 500 ng/mL Analyte X-d5).
-
Vortex briefly to mix. This step is critical; the IS must be added before any extraction to account for subsequent variability.[8]
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor at least one specific precursor-to-product ion transition for both Analyte X and the Analyte X-d5 internal standard.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.
-
Determine the concentration of Analyte X in the QC and unknown samples by interpolating their PAR values from the regression equation.
-
Quantitative Data and Performance Comparison
The implementation of a deuterated internal standard demonstrably improves assay performance. A study comparing different internal standards for the analysis of the drug D-24851 provides clear quantitative evidence.[7]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| No Internal Standard | 1 | 105.7 | 15.6 |
| 10 | 102.5 | 11.2 | |
| 100 | 101.9 | 9.8 | |
| Analogue IS | 1 | 98.5 | 8.9 |
| 10 | 97.2 | 6.5 | |
| 100 | 99.1 | 5.1 | |
| Deuterated (SIL) IS | 1 | 100.8 | 4.5 |
| 10 | 101.2 | 3.1 | |
| 100 | 99.7 | 2.8 |
Data summarized from Stokvis et al., demonstrating improved accuracy and precision with a SIL IS.[7]
In another example, the analysis of the anticancer drug Kahalalide F showed that while a well-functioning structural analogue provided good results, switching to a deuterated internal standard yielded a statistically significant improvement in both accuracy and precision.[7] The mean bias improved from 96.8% (analogue IS) to 100.3% (deuterated IS), and the variance was significantly lower.[7]
Potential Pitfalls and Troubleshooting
While deuterated standards are the preferred choice, researchers must be aware of potential challenges:
-
Isotopic Cross-Contribution: This occurs when the isotopic cluster of the analyte contributes to the signal of the standard, or vice versa.[14][15] It is more likely with low levels of deuteration or when using low-resolution mass spectrometers. Selecting MRM transitions that are unique to each compound and ensuring a sufficient mass shift can mitigate this.[14]
-
Deuterium Exchange: As mentioned, if deuterium atoms are in labile positions, they can exchange with protons from the sample matrix or mobile phase, leading to a loss of the standard's integrity and inaccurate quantification.[9][11] Careful design of the standard is the best prevention.[9]
-
Chromatographic Isotope Effect: Heavy deuteration can sometimes lead to a slight separation between the analyte and the standard on an HPLC column.[9] While often negligible, this effect should be checked during method development to ensure the peaks still overlap sufficiently to provide accurate correction for matrix effects.
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. By perfectly mimicking the behavior of the target analyte throughout the analytical process, they provide a robust and reliable means to correct for nearly all sources of experimental variability. Their use, underpinned by the principle of isotope dilution, is fundamental to achieving the high levels of accuracy, precision, and reproducibility required in drug development, clinical diagnostics, and other scientific research fields. Careful selection, synthesis, and validation of these standards are critical steps in the development of robust and reliable LC-MS assays.
References
- 1. osti.gov [osti.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Mesalazine in Human Plasma using 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma. The method utilizes 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was developed and validated over a linear range of 2 to 1500 ng/mL and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of mesalazine.
Introduction
Mesalazine (5-ASA) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. Accurate measurement of mesalazine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. 2-Hydroxy-5-(phenyldiazenyl)benzoic acid is a known impurity of mesalazine, and its deuterated form, this compound, serves as an ideal internal standard due to its structural similarity and mass difference.
Experimental
Materials and Reagents
-
Mesalazine (5-aminosalicylic acid) reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (K2EDTA)
LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 85% A, 15% B |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Approximate Retention Times | |
| Mesalazine | ~ 4.5 min |
| This compound (IS) | ~ 6.2 min |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | Mesalazine: m/z 152.1 → 108.1 IS: m/z 246.1 → 138.1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500 °C |
Note: The MRM transition for the internal standard is an educated estimation based on its structure and may require optimization.
Preparation of Stock and Working Solutions
-
Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of mesalazine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the mesalazine stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 500 ng/mL in the same diluent.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (500 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 2 to 1500 ng/mL for mesalazine in human plasma. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 2 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (LQC) | 6 | 4.8 | 6.2 | 103.5 | 102.1 |
| Medium (MQC) | 450 | 3.1 | 4.5 | 98.9 | 100.8 |
| High (HQC) | 1050 | 2.5 | 3.8 | 101.2 | 99.7 |
Note: This data is representative and based on typical performance for mesalazine assays.
Stability
Mesalazine was found to be stable in human plasma under various conditions, including short-term bench-top storage, long-term storage at -80 °C, and after three freeze-thaw cycles.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Ratiometric quantification using an internal standard.
Conclusion
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of mesalazine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the robust chromatographic conditions make this method suitable for high-throughput analysis in a clinical or research setting.
Quantitative analysis of mesalazine using a deuterated standard
An Application Note for the Quantitative Analysis of Mesalazine Using a Deuterated Internal Standard
Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic action is predominantly localized to the colonic mucosa.[1] Accurate measurement of mesalazine and its major metabolite, N-acetyl mesalazine, in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity, especially for detecting low concentrations in complex biological fluids.[1][4] To ensure the accuracy and reproducibility of LC-MS/MS assays, an appropriate internal standard (IS) is essential. A stable isotopically labeled (SIL) internal standard, such as deuterated mesalazine (e.g., Mesalazine-d3), is considered the best choice.[5] A deuterated IS exhibits nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and shows similar ionization efficiency and extraction recovery.[5] This allows it to effectively compensate for variations during sample preparation and instrumental analysis, leading to a more robust and reliable bioanalytical method.[5][6]
This application note provides a detailed protocol for the quantitative analysis of mesalazine in plasma using a deuterated internal standard with LC-MS/MS, including method parameters, validation summaries, and experimental workflows.
Quantitative Data Presentation
The following tables summarize typical parameters for the LC-MS/MS analysis of mesalazine, compiled from various validated methods.
Table 1: LC-MS/MS Method Parameters for Mesalazine Quantification
| Parameter | Description | Reference |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [4][7] |
| LC Column | Thermo, Hypersil BDS, C18 (100 x 4.6 mm, 5 µm) | [8] |
| Waters Spherisorb C6 (150 x 4.6 mm, 5 µm) | [4][9] | |
| Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) | [3] | |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile (40:60 v/v) | [8] |
| 0.2% Formic acid in water-methanol (20:80, v/v) | [4][9] | |
| 10 mM Ammonium acetate and methanol (85:15 v/v) | [3] | |
| Flow Rate | 0.5 - 1.0 mL/min | [3][4][8] |
| Injection Volume | 10 - 20 µL | [7][10] |
| Column Temperature | 25 °C | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8][11] |
Table 2: Mass Spectrometry Transitions for Mesalazine and Deuterated Standards
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Note | Reference |
| Mesalazine | Positive | 154.0 | 108.0 | - | [4][9] |
| Mesalazine-d3 (IS) | Positive | 213.1 | 195.1 | After derivatization | [8] |
| N-Acetyl Mesalamine | Positive | - | - | - | [3] |
| N-Acetyl Mesalamine-d3 (IS) | Positive | - | - | - | [3] |
| Mesalazine | Negative | 208.1 | 107.0 | After derivatization | [11] |
| Mesalazine-d3 (IS) | Negative | 211.1 | 110.1 | After derivatization | [11] |
Note: Some methods employ a derivatization step to enhance signal intensity, which alters the mass of the precursor and product ions.[8][11]
Table 3: Summary of Method Validation Parameters
| Parameter | Range/Value | Reference |
| Linearity Range | 0.10 - 12.0 ng/mL | [11] |
| 2 - 1500 ng/mL | [3] | |
| 10 - 1200 ng/mL | [8] | |
| 50 - 30,000 ng/mL | [4][9] | |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [11] |
| 1.0 ng/mL (1 ppb) | [1] | |
| Intra-day Precision (%CV) | 0.6 - 2.9% | [11] |
| 1.60 - 8.63% | [3] | |
| < 7.9% | [4] | |
| Inter-day Precision (%CV) | 1.3 - 3.8% | [11] |
| 2.14 - 8.67% | [3] | |
| < 7.9% | [4] | |
| Accuracy (% Bias or % Recovery) | 103.8 - 107.2% | [11] |
| 100.6 - 105.5% | [3] | |
| within ±3.5% | [4] |
Experimental Protocols
This section outlines a generalized protocol for the quantification of mesalazine in human plasma using a deuterated internal standard.
Materials and Reagents
-
Mesalazine reference standard
-
Mesalazine-d3 (or other suitable deuterated analogue) as internal standard (IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Ultrapure water
-
Control human plasma (with K2EDTA as anticoagulant)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of mesalazine and mesalazine-d3 standards and dissolve in 2 mL of methanol to obtain separate 1 mg/mL stock solutions.[12]
-
Working Standard Solutions: Prepare serial dilutions of the mesalazine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the mesalazine-d3 stock solution with the same diluent to achieve a final concentration (e.g., 150 ng/mL).[3]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a rapid and effective technique for sample clean-up.[9]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution to each tube (except for the blank, where 100 µL of diluent is added) and vortex briefly.[3]
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Instrument Setup: Use an LC system coupled to a triple quadrupole mass spectrometer with an ESI source. Set up the instrument with the parameters outlined in Table 1 and Table 2.
-
Equilibration: Equilibrate the LC column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Run: Create a sequence including blank samples, calibration curve standards, QC samples (at low, medium, and high concentrations), and the unknown samples.[3] Inject the prepared samples.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both mesalazine and its deuterated internal standard.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the nominal concentration of the analyte.
-
Regression Analysis: Perform a linear regression analysis (typically with a 1/x² weighting) to generate a calibration curve. The correlation coefficient (r²) should be >0.99 for an acceptable fit.[1]
-
Quantification: Determine the concentration of mesalazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to this application.
Caption: Workflow for the quantitative bioanalysis of mesalazine.
Caption: Metabolic pathway of mesalazine to N-acetyl mesalazine.
References
- 1. pubs.bcnf.ir [pubs.bcnf.ir]
- 2. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. ejbps.com [ejbps.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Sample Preparation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is the deuterated stable isotope-labeled internal standard for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The parent compound is a known impurity of Mesalazine, a drug used to treat inflammatory bowel disease. Accurate quantification of drug impurities and metabolites is critical in drug development and clinical research. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis.
This document provides detailed protocols for the sample preparation of this compound from various biological matrices for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a starting point for method development and validation, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the non-deuterated parent compound, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, is provided below. These properties are essential for developing appropriate sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C13H10N2O3 | [1][2] |
| Molecular Weight | 242.23 g/mol | [1][2] |
| pKa (predicted) | 2.71 ± 0.10 | [3] |
| Solubility | Slightly soluble in acetone, aqueous base, and methanol. | [1][4] |
| Stability | Azo compounds can be sensitive to light and reductive or acidic conditions. | [5][6] |
Experimental Protocols
The following are proposed sample preparation protocols for this compound in common biological matrices. These protocols are based on established methods for small molecule extraction and should be optimized and validated for specific applications.
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This method is a simple and fast approach for removing proteins from plasma or serum samples.
Materials and Reagents:
-
Blank plasma/serum
-
This compound working solution
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
Pipettes
Procedure:
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma or serum sample.
-
Spike 10 µL of the this compound working solution into the plasma/serum sample.
-
Add 300 µL of ice-cold acetonitrile or methanol to the sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS system.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a suitable method for extracting acidic compounds from urine.
Materials and Reagents:
-
Blank urine
-
This compound working solution
-
Ethyl acetate
-
Formic acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
To a 15 mL centrifuge tube, add 1 mL of urine sample.
-
Spike 20 µL of the this compound working solution into the urine sample.
-
Acidify the urine sample by adding 50 µL of 1% formic acid to adjust the pH to approximately 3.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates
SPE provides a cleaner extract compared to protein precipitation and LLE, which is often necessary for complex matrices like tissue homogenates. A mixed-mode anion exchange SPE cartridge is recommended for this acidic compound.
Materials and Reagents:
-
Blank tissue homogenate (e.g., in phosphate-buffered saline)
-
This compound working solution
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Methanol
-
Water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of tissue homogenate, add 1.5 mL of 4% phosphoric acid in water.
-
Spike 20 µL of the this compound working solution.
-
Vortex and centrifuge at 5,000 x g for 10 minutes. Use the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes the expected performance characteristics for the proposed sample preparation protocols. These values are typical for well-developed bioanalytical methods and should be established during method validation.
| Parameter | Protein Precipitation (Plasma) | Liquid-Liquid Extraction (Urine) | Solid-Phase Extraction (Tissue) |
| Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 80 - 110 | 85 - 115 | 95 - 105 |
| Process Efficiency (%) | 68 - 105 | 60 - 98 | 85 - 95 |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Precision (CV%) | < 15 | < 15 | < 15 |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 |
Mandatory Visualization
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Phenylazosalicylic Acid and its d5 Analog using UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous separation and quantification of phenylazosalicylic acid and its deuterated (d5) analog, often used as an internal standard. Phenylazosalicylic acid is a known impurity of the anti-inflammatory drug mesalazine (5-aminosalicylic acid)[1][2]. Accurate quantification of such impurities is critical for drug safety and quality control. The described method provides excellent chromatographic resolution and sensitivity, making it suitable for pharmaceutical quality control and pharmacokinetic studies.
Introduction
Phenylazosalicylic acid is an azo compound that can be present as an impurity in mesalazine drug products[1][2]. Regulatory guidelines necessitate the accurate monitoring and quantification of such impurities. Stable isotope-labeled internal standards, such as the d5 analog of phenylazosalicylic acid, are the gold standard for quantitative analysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, correcting for matrix effects and variations during sample preparation and analysis[3][4]. This note provides a comprehensive protocol for the chromatographic separation of these two compounds, essential for reliable bioanalytical and quality control assays.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plasma is provided below. This should be optimized based on the specific matrix.
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the d5-phenylazosalicylic acid internal standard (IS) working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
UHPLC-MS/MS Method
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Phenylazosalicylic Acid | d5-Phenylazosalicylic Acid (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 241.1 | 246.1 |
| Product Ion (m/z) | 136.0 | 141.0 |
| Collision Energy (eV) | -20 | -20 |
| Dwell Time (ms) | 100 | 100 |
Note: The specific m/z transitions should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following table summarizes the expected quantitative data from the described method.
Table 3: Quantitative Performance Characteristics
| Parameter | Phenylazosalicylic Acid | d5-Phenylazosalicylic Acid (IS) |
| Expected Retention Time (min) | ~ 2.5 | ~ 2.5 |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%RSD) | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a potential pharmaceutical compound. Understanding the fragmentation behavior is crucial for metabolite identification, pharmacokinetic studies, and overall drug development. This application note provides a detailed, albeit predicted, fragmentation analysis and a general protocol for acquiring mass spectrometry data for this class of compounds. The inclusion of a deuterated phenyl group is anticipated to produce a characteristic mass shift in fragment ions containing this moiety, aiding in spectral interpretation.
Predicted Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, typically under electron ionization (EI) or collision-induced dissociation (CID), is expected to proceed through several key pathways based on the fragmentation of similar aromatic azo compounds and benzoic acid derivatives.[1][2] The deuterated phenyl group (d5) serves as a stable isotopic label.
The primary fragmentation points are anticipated to be:
-
Cleavage of the Carboxylic Acid Group: Benzoic acid and its derivatives are known to readily lose the hydroxyl radical (•OH) and the entire carboxyl group (•COOH) upon ionization.[2]
-
Cleavage of the Azo Bond (N=N): The bond between the two nitrogen atoms or the carbon-nitrogen bonds can cleave, leading to characteristic fragment ions.[1]
-
Fragmentation of the Aromatic Rings: While less common under standard conditions, fragmentation of the aromatic rings can occur at higher collision energies.
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Predicted Fragmentation Pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the molecular ion of this compound (Molecular Weight: 247.26 g/mol ).
| Predicted Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |
| [M]+• | C₁₃H₅D₅N₂O₃+• | 247 | - |
| [M-OH]⁺ | [C₁₃H₄D₅N₂O₂]⁺ | 230 | •OH |
| [M-COOH]⁺ | [C₁₂H₅D₅N₂O]⁺ | 202 | •COOH |
| [C₆D₅N₂]⁺ | [Phenyldiazenyl-d5]⁺ | 126 | •C₇H₅O₃ |
| [C₆D₅]⁺ | [Phenyl-d5]⁺ | 82 | N₂, •C₇H₅O₃ |
| [C₇H₅O₃]⁺ | [2-hydroxybenzoyl]⁺ | 137 | •C₆D₅N₂ |
| [C₆H₄O₂]+• | [dihydroxybenzene radical cation]⁺ | 108 | CO, •C₆D₅N₂ |
Note: The relative intensities of these peaks will depend on the specific instrument conditions.
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general methodology for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity or equivalent.[3]
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm) is recommended.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized for the specific compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.[3]
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument is suitable.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Capillary Voltage: 3000 - 4000 V.[3]
-
Source Temperature: 300 - 350 °C.[3]
-
Nebulizer Gas: Nitrogen, pressure to be optimized for the instrument (e.g., 40-60 psig).[3]
-
Scan Range: m/z 50 - 500.
-
Fragmentation (MS/MS): For fragmentation analysis, use collision-induced dissociation (CID). Select the precursor ion (m/z 247 for the deuterated compound) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis.
Caption: General workflow for LC-MS analysis of this compound.
Conclusion
The predicted fragmentation pattern and the provided experimental protocol offer a solid foundation for the mass spectrometric analysis of this compound. The characteristic mass shift of 5 Da in fragments containing the deuterated phenyl ring will be a key diagnostic feature in distinguishing it from its non-deuterated counterpart and its metabolites. Researchers can adapt this protocol to their specific instrumentation and analytical needs to achieve robust and reliable results in their studies.
References
Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precision and accuracy are paramount. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Deuterated standards are synthetic versions of the drug molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows the standard to be differentiated from the unlabeled drug by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.
These application notes provide a comprehensive overview of the utility of deuterated standards in PK studies, detailing their advantages, potential challenges, and best practices for their implementation. Detailed experimental protocols for sample preparation and LC-MS/MS analysis are also provided to guide researchers in developing robust and reliable bioanalytical methods.
Advantages of Using Deuterated Standards
The primary advantage of using a deuterated internal standard is its ability to compensate for variability throughout the analytical process, thereby improving the accuracy and precision of the quantification of the drug in a biological matrix.
Key benefits include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during extraction, evaporation, and reconstitution steps. A deuterated standard, added to the sample at the beginning of the workflow, experiences the same losses, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated standards significantly reduce the overall variability of the assay, leading to more precise and accurate pharmacokinetic data.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Challenges and Considerations
While deuterated standards are highly effective, researchers should be aware of potential challenges:
-
Isotopic Interference: The unlabeled analyte may contain a small percentage of naturally occurring heavy isotopes, which could potentially interfere with the signal of the deuterated standard, and vice versa. It is crucial to use a deuterated standard with a sufficient mass difference from the analyte to avoid this "cross-talk".
-
Chromatographic Separation: In some cases, the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention time between the analyte and the deuterated standard. This can be problematic if the matrix effect is not consistent across the slightly different elution times.
-
Deuterium Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH) can sometimes exchange with hydrogen atoms from the solvent. Therefore, the position of deuterium labeling on the molecule is a critical consideration during the synthesis of the standard.
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.
Experimental Workflows and Protocols
A typical bioanalytical workflow for a pharmacokinetic study using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Application Notes and Protocols for Metabolite Identification using 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid, an azo-containing compound, is a prodrug that is metabolized to the anti-inflammatory agent mesalamine (5-aminosalicylic acid or 5-ASA). The deuterated analog, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the active drug and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a mass shift that allows for differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, which is crucial for correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4][5]
These application notes provide detailed protocols for the use of this compound in metabolite identification and quantification, focusing on in vitro metabolic stability assays and metabolite profiling in biological matrices.
Metabolic Pathway of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid
The primary metabolic pathway of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is predominantly carried out by azoreductases produced by the gut microbiota.[6] The cleavage results in the formation of two primary metabolites: the active drug, 5-aminosalicylic acid (mesalamine), and 4-aminobenzoic acid. Mesalamine can be further metabolized in the intestinal mucosa and liver, primarily through N-acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is a major inactive metabolite.[1][7]
Caption: Metabolic pathway of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
Application 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes the use of this compound as an internal standard to determine the metabolic stability of the parent compound in human liver microsomes.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and this compound in DMSO.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in water.
-
Human liver microsomes (pooled, final protein concentration of 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard) at a final concentration of 100 ng/mL.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions:
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: Determine the precursor and product ions.
-
This compound: Determine the precursor and product ions (shifted by +5 Da).
-
-
Data Presentation
The metabolic stability is determined by monitoring the disappearance of the parent compound over time. The percentage of the remaining parent compound is calculated at each time point relative to the 0-minute time point.
| Time (minutes) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.62 | 62 |
| 30 | 0.38 | 38 |
| 60 | 0.15 | 15 |
This is example data and will vary depending on the experimental conditions.
From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Application 2: Quantification of Mesalamine and N-acetyl-mesalamine in Human Plasma
This protocol details the use of this compound as an internal standard for the simultaneous quantification of mesalamine (5-ASA) and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in human plasma. Since this compound is a prodrug for deuterated mesalamine, it can be used to generate the deuterated metabolite in situ or, more commonly, deuterated standards of the metabolites themselves (e.g., 5-ASA-d3 and Ac-5-ASA-d3) are used. For the purpose of this protocol, we will assume the use of deuterated metabolite standards, which is a common practice.
Experimental Workflow
Caption: Workflow for metabolite quantification in plasma.
Experimental Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of 5-ASA, Ac-5-ASA, 5-ASA-d3, and Ac-5-ASA-d3 in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 5-ASA and Ac-5-ASA.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the internal standard working solution (containing 5-ASA-d3 and Ac-5-ASA-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic or a shallow gradient depending on the separation needs.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in negative ion mode.
-
MRM Transitions:
-
5-ASA: m/z 152 -> 108
-
Ac-5-ASA: m/z 194 -> 150
-
5-ASA-d3: m/z 155 -> 111
-
Ac-5-ASA-d3: m/z 197 -> 153
-
-
Data Presentation
The method is validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation data.
Table 1: Calibration Curve for 5-ASA and Ac-5-ASA
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 5-ASA | 2 - 1500 | > 0.99 |
| Ac-5-ASA | 10 - 2000 | > 0.99 |
Table 2: Precision and Accuracy for 5-ASA
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (5) | < 10 | < 10 | 95 - 105 | 95 - 105 |
| Medium (500) | < 8 | < 8 | 98 - 102 | 98 - 102 |
| High (1200) | < 8 | < 8 | 98 - 102 | 98 - 102 |
Table 3: Precision and Accuracy for Ac-5-ASA
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (20) | < 10 | < 10 | 95 - 105 | 95 - 105 |
| Medium (800) | < 8 | < 8 | 98 - 102 | 98 - 102 |
| High (1600) | < 8 | < 8 | 98 - 102 | 98 - 102 |
Data presented in these tables are illustrative examples based on published literature.[1][8][9]
Conclusion
This compound is a critical tool for the accurate and precise quantification of the metabolites of its non-deuterated counterpart and other related azo prodrugs. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS allows for robust and reliable bioanalytical methods that are essential for pharmacokinetic and metabolic studies in drug development. The protocols and data presented here provide a framework for researchers to implement these techniques in their own laboratories.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ejbps.com [ejbps.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (also known as 5-Phenylazosalicylic acid) in biological matrices, such as human plasma. This method employs its stable isotope-labeled (deuterated) analog, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, as an internal standard (IS) for accurate and precise measurement using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is a robust approach in bioanalysis.[1] It co-elutes with the analyte of interest, experiences similar extraction recovery and ionization effects, and thereby effectively compensates for variations in sample preparation and instrument response.[1] This enhances the overall reliability and accuracy of the quantification.
Experimental Protocol: Quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from established bioanalytical procedures for similar molecules, such as mesalamine (5-aminosalicylic acid).[2][3][4]
Materials and Reagents
-
Analytes: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and this compound (Internal Standard)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Protein precipitation agent (e.g., Acetonitrile or Methanol)
-
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A typical range could be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable choice.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the precursor to product ion transitions for both the analyte and the internal standard. The specific m/z transitions would need to be optimized for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its d5 analog.
Data Presentation: Method Validation Parameters
The following tables summarize the expected quantitative data from a full method validation, based on FDA guidelines and published data for similar assays.[2][3][4][5]
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | At least 6-8 non-zero standards | 1 - 1000 ng/mL |
| Regression Model | Linear or quadratic | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) | Compliant |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 8.6% | 2.7% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 6.5% | 3.8% |
| Mid QC | 500 | ≤ 15% | ± 15% | ≤ 4.2% | 1.5% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 3.1% | 0.8% |
Data presented are representative values from similar bioanalytical assays.[2]
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 | 88.1 | 98.7 |
| High QC | 87.5 | 89.3 | 101.2 |
Acceptance criteria for matrix effect are typically between 85% and 115%.
Table 4: Stability Data
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top | 8 hours at RT | Low & High | 95.4% - 102.1% |
| Freeze-thaw | 3 cycles | Low & High | 97.2% - 103.5% |
| Long-term | 30 days at -80°C | Low & High | 96.8% - 101.9% |
Acceptance criteria for stability are typically that the mean concentration is within ±15% of the nominal concentration.
Visualizations
Bioanalytical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid using its deuterated internal standard.
Caption: Bioanalytical workflow for LC-MS/MS analysis.
Logical Relationship of Internal Standard and Analyte
The diagram below illustrates the logical relationship between the analyte and its deuterated internal standard in correcting for analytical variability.
Caption: Principle of using a deuterated internal standard.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
Application Notes and Protocols for the Analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in Environmental Samples
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid, a known metabolite of the drug Sulfasalazine, and a compound belonging to the class of azo dyes, is of growing environmental interest. Azo dyes and their degradation products are potential contaminants in various environmental matrices due to their widespread use in industries such as textiles, printing, and pharmaceuticals. Monitoring their presence in soil and water is crucial for assessing environmental impact and ensuring public safety. The use of a stable isotope-labeled internal standard, such as 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, is the gold standard for quantitative analysis using mass spectrometry. The deuterium-labeled standard mimics the behavior of the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the extraction and quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid in environmental water and soil samples using this compound as an internal standard, employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method
Environmental samples (water or soil) are fortified with a known concentration of this compound. The samples then undergo a solid-phase extraction (SPE) procedure to isolate and concentrate the analyte and the internal standard. The purified extract is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Standards:
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid (Analytical Standard, >98% purity)
-
This compound (Internal Standard, >98% purity, isotopic purity >99%)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Reagents for Sample Preparation:
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase, 200 mg, 6 mL
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Nitrogen gas for evaporation
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and dissolve in 10 mL of methanol.
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the primary internal standard stock solution in a 50:50 methanol:water mixture.
-
Sample Preparation
3.1 Water Samples (e.g., Wastewater, River Water)
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add 100 µL of the 1 µg/mL internal standard spiking solution (final concentration of 1 ng/mL).
-
Adjust the pH of the sample to approximately 3 with hydrochloric acid.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3.2 Soil and Sediment Samples
-
Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL internal standard spiking solution.
-
Add 20 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and dilute with 60 mL of LC-MS grade water.
-
Proceed with the Solid-Phase Extraction (SPE) as described for water samples (steps 3.1.3 to 3.1.6).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Note: Actual MRM transitions need to be optimized by infusing the pure standards into the mass spectrometer.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | 243.1 | 121.1 | 100 | 25 |
| This compound | 248.1 | 126.1 | 100 | 25 |
Data Analysis and Quantification
-
Identify the peaks for the analyte and the internal standard based on their retention times and MRM transitions.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Method Performance Parameters (Hypothetical Values)
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 0.1 ng/L | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.5 ng/L | 0.2 µg/kg |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Precision (RSD %) | <10% | <15% |
Visualizations
Caption: Workflow for the analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
Caption: Relationship between analyte, internal standard, and analytical method.
Application Notes and Protocols for the Use of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an internal standard in drug metabolism studies, particularly focusing on the quantification of its unlabeled counterpart, a structural isomer of the prodrug Olsalazine, and its primary active metabolite, 5-aminosalicylic acid (5-ASA), in biological matrices.
Introduction to the Application
2-Hydroxy-5-(phenyldiazenyl)benzoic acid is structurally related to Olsalazine, an anti-inflammatory agent used in the treatment of inflammatory bowel disease. Olsalazine is a prodrug that is metabolically cleaved by bacterial azoreductases in the colon to yield two molecules of the pharmacologically active compound, 5-aminosalicylic acid (mesalamine). Therefore, drug metabolism and pharmacokinetic studies of Olsalazine and its analogs are crucial for understanding their efficacy and safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This document outlines a detailed protocol for the simultaneous quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its key metabolite, 5-aminosalicylic acid, in human plasma using this compound and 5-Aminosalicylic acid-d3 as internal standards.
Metabolic Pathway
The metabolic activation of Olsalazine, a dimer of 5-ASA, serves as a model for understanding the metabolism of structurally similar azo compounds like 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. The primary metabolic step is the reductive cleavage of the azo bond by bacterial enzymes in the colon, releasing the active therapeutic agent.
Caption: Metabolic activation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid.
Experimental Protocols
This section details the necessary procedures for the quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and 5-aminosalicylic acid in plasma samples.
Materials and Reagents
-
Analytes: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, 5-Aminosalicylic acid (5-ASA)
-
Internal Standards: this compound, 5-Aminosalicylic acid-d3 (Mesalamine-d3)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Plasma: Human plasma (K2-EDTA as anticoagulant)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting the analytes from the plasma matrix.
-
Thaw: Allow plasma samples to thaw at room temperature.
-
Spike: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Add 10 µL of the internal standard working solution containing this compound and 5-Aminosalicylic acid-d3.
-
Precipitate: Add 400 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using deuterated internal standards in LC-MS analysis. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it occur with deuterated internal standards?
Signal suppression in LC-MS is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds, known as the matrix effect.[1] While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification, suppression can still be a significant issue.[2] Several factors can contribute to this:
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte and internal standard for ionization in the mass spectrometer's source, leading to a decreased signal for both.[2][3]
-
Chromatographic Shift (Isotope Effect): Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts.[4][5] This is due to the small differences in physicochemical properties caused by the substitution of hydrogen with deuterium.[4] If this shift causes the analyte and internal standard to experience different matrix environments as they elute, the ratio of their signals will not be constant, leading to inaccurate quantification.[6]
-
Deuterium Exchange: In some cases, the deuterium atoms on the internal standard can be exchanged with hydrogen atoms from the solvent or matrix. This can lead to a decrease in the internal standard's signal and an artificial increase in the analyte's signal.[7]
Q2: My deuterated internal standard shows a different retention time than the analyte. Is this normal and how can I address it?
Yes, it is not uncommon for deuterated internal standards to have slightly different retention times than the native analyte. This phenomenon is known as the chromatographic isotope effect.[4] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[5]
Troubleshooting Steps:
-
Assess the Significance of the Shift: A small, consistent shift may not be problematic if the analyte and internal standard experience the same degree of ion suppression. However, a larger or variable shift can lead to inaccurate results.
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjusting the gradient slope can help to ensure the analyte and internal standard elute closer together and in a region of minimal matrix effects.
-
Column Chemistry: Experiment with different column stationary phases that may offer different selectivity and reduce the separation between the analyte and internal standard.
-
-
Use a Different Internal Standard: If chromatographic optimization is unsuccessful, consider using an internal standard with a more stable label, such as a ¹³C-labeled standard, which typically exhibits a much smaller or negligible isotopic shift.[8]
Q3: I am observing a gradual decrease in my internal standard signal throughout a long analytical run. What could be the cause?
A progressive loss of the internal standard signal can be indicative of several issues:
-
System Contamination: Buildup of matrix components in the ion source, transfer optics, or on the front of the mass spectrometer can lead to a gradual decrease in sensitivity for all ions, including the internal standard.[3][9]
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak broadening and a decrease in signal intensity.
-
Instability of the Internal Standard: The deuterated internal standard itself might be unstable under the analytical conditions (e.g., pH of the mobile phase) or due to prolonged exposure to the sample matrix, potentially leading to degradation or deuterium exchange.[7]
Troubleshooting Steps:
-
System Cleaning: Perform routine maintenance and cleaning of the ion source and mass spectrometer interface.
-
Column Evaluation: Check the column's performance by injecting a standard mixture. If performance has degraded, replace the column.
-
Investigate Internal Standard Stability: Prepare fresh internal standard solutions and evaluate their stability over the course of a typical analytical run.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of signal suppression. This guide provides a systematic approach to identify and minimize their impact.
Step 1: Evaluation of Matrix Effects
Two common experimental methods to assess matrix effects are the post-extraction spike and post-column infusion experiments.[10]
Experimental Protocol: Post-Extraction Spike
This method quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Experimental Protocol: Post-Column Infusion
This method provides a qualitative profile of where ion suppression occurs during the chromatographic run.
-
Setup: A syringe pump continuously infuses a solution of the analyte and internal standard into the LC flow path after the analytical column but before the mass spectrometer ion source.
-
Injection: Inject a blank, extracted matrix sample.
-
Analysis: Monitor the signal of the infused analyte and internal standard. A dip in the baseline signal at a specific retention time indicates a region of ion suppression.
Step 2: Minimizing Matrix Effects
Based on the evaluation, implement the following strategies:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to selectively remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating the analyte from a complex matrix.
-
Protein Precipitation: While simple, it may not be sufficient for removing all matrix interferences.
-
-
Optimize Chromatography:
-
Change Gradient: Adjust the mobile phase gradient to separate the analyte and internal standard from the regions of ion suppression identified in the post-column infusion experiment.
-
Use a Different Column: A column with a different stationary phase may provide better separation from matrix components.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.[1]
Guide 2: Addressing Chromatographic Shift (Isotope Effect)
A significant retention time difference between the analyte and the deuterated internal standard can lead to differential matrix effects.
Step 1: Quantify the Retention Time Shift
-
Inject a mixture of the analyte and the deuterated internal standard and accurately measure the retention time of each.
-
Calculate the difference in retention time (ΔRT).
Quantitative Data on Retention Time Shifts
The magnitude of the chromatographic shift depends on the number of deuterium atoms and the chromatography conditions.
| Compound Class | Typical ΔRT (Analyte - d-IS) in RP-LC | Reference |
| Small Molecules | 0.02 - 0.1 min | [6] |
| Peptides | 2 - 3 seconds |
Step 2: Mitigate the Isotope Effect
-
Chromatographic Optimization:
-
Isocratic Elution: If feasible, an isocratic method may reduce the separation between the analyte and internal standard.
-
Shallow Gradient: A very shallow gradient around the elution time of the analyte can help minimize the separation.
-
-
Consider a ¹³C-Labeled Internal Standard: Carbon-13 labeled standards have a much smaller mass difference and typically co-elute almost perfectly with the analyte, making them less susceptible to differential matrix effects.[8]
Visualizations
Diagram 1: Causes of Signal Suppression
Caption: Key factors leading to signal suppression with deuterated standards.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting signal suppression issues.
Diagram 3: Post-Column Infusion Experimental Setup
Caption: Schematic of a post-column infusion experiment setup.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zefsci.com [zefsci.com]
- 4. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient for the analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.
Troubleshooting Guide
Encountering issues during your LC method development is common. This guide provides a structured approach to identifying and resolving frequent problems.
Table 1: Common Issues and Solutions in LC Gradient Optimization
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The analyte is an acidic compound, and interactions with the silica stationary phase may occur.[1] The mobile phase pH may not be optimal for an acidic compound.[1][2][3][4] The sample solvent may be stronger than the initial mobile phase.[1] | Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an additive like formic acid or a phosphate buffer to suppress the ionization of the analyte.[1][3][4] Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[1] |
| Poor Peak Shape (Fronting) | Sample overload.[1] | Reduce the concentration of the sample being injected onto the column.[1] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or pH. System equilibration is insufficient between runs. | Ensure accurate and consistent mobile phase preparation, including the use of buffers to maintain a stable pH. Increase the column equilibration time between injections to ensure the system returns to the initial conditions. |
| Low Signal Intensity/Poor Sensitivity | The analyte is co-eluting with interfering matrix components. The mobile phase is not compatible with the mass spectrometer's ionization source. | Adjust the gradient to better separate the analyte from matrix interferences. Ensure the use of volatile mobile phase modifiers like formic acid or ammonium formate for LC-MS compatibility.[5] |
| Split Peaks | A void in the column packing material.[1] The sample solvent is incompatible with the mobile phase, causing the sample to precipitate on the column. | Replace the column if a void is suspected.[1] Dissolve the sample in the mobile phase whenever possible. |
| Ghost Peaks | Contaminants in the mobile phase or from the LC system. Carryover from a previous injection. | Use high-purity solvents and freshly prepared mobile phases.[5] Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. |
| Separation of Deuterated and Non-deuterated Analytes | Isotope effects can sometimes lead to slight chromatographic separation between the deuterated standard and the non-deuterated analyte. | This is an inherent property of the molecules. If baseline separation is not required, ensure the integration parameters are set to correctly quantify both peaks if they are not fully resolved. For quantitative analysis using the deuterated compound as an internal standard, co-elution is generally desirable. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for this compound?
A1: A good starting point for a reversed-phase separation on a C18 column would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). A typical starting gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: Hold at 5% B for re-equilibration
The flow rate and gradient slope may need to be optimized based on your specific column dimensions and particle size.
Q2: How does the mobile phase pH affect the chromatography of this compound?
A2: this compound is an acidic compound. The pH of the mobile phase will significantly impact its retention and peak shape.[2][3][4][6] At a pH above its pKa, the carboxylic acid group will be deprotonated, making the molecule more polar and resulting in earlier elution from a reversed-phase column.[2][4][6] To achieve good retention and symmetrical peak shape, it is recommended to use a mobile phase with a pH below the pKa of the carboxylic acid group (typically a pH of 2.5-3.5) to keep it in its neutral form.[1][3][4]
Q3: My peak for this compound is tailing. What should I do?
A3: Peak tailing for acidic compounds is often due to secondary interactions with the silica stationary phase.[1] To mitigate this, you can:
-
Lower the mobile phase pH: Add a small amount of an acid like formic acid (0.1%) to your mobile phase to suppress the ionization of both the analyte and residual silanol groups on the stationary phase.[1]
-
Check your sample solvent: Ensure your sample is dissolved in a solvent that is not stronger than your initial mobile phase.[1] Injecting in a strong solvent can cause peak distortion.
-
Use a buffered mobile phase: A buffer will help maintain a consistent pH throughout the gradient run.
Q4: I am not getting enough sensitivity. How can I improve my signal?
A4: Low sensitivity can be due to several factors. Consider the following:
-
Optimize ionization: Ensure your mobile phase is compatible with your mass spectrometer's ionization source (e.g., ESI). Volatile additives like formic acid or ammonium formate are generally preferred over non-volatile salts like phosphate.[5]
-
Improve chromatographic separation: If your analyte is co-eluting with other compounds, it can cause ion suppression. Adjust your gradient to improve the resolution between your analyte and any interfering peaks.
-
Increase sample concentration: If possible, and without causing column overload, increase the concentration of your sample.
Q5: Should I expect to see a separation between the deuterated and non-deuterated forms of the analyte?
A5: It is possible to see a slight separation between deuterated and non-deuterated compounds in reversed-phase chromatography. Often, the deuterated compound will elute slightly earlier. This is due to the deuterium isotope effect. If you are using the deuterated compound as an internal standard for quantification of the non-deuterated form, it is important to be aware of this potential for partial separation and ensure your integration method is appropriate.
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | To be determined by infusing a standard of the analyte |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Visualizations
Caption: Troubleshooting workflow for common LC gradient issues.
Caption: Logical flow for LC gradient optimization.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Broken into pieces: The challenges of determining sulfonated azo dyes in biological reactor effluents using LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Chromatographic Peak Tailing for Azo Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of azo compounds.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for azo compound analysis?
A1: Chromatographic peak tailing is a phenomenon where a peak on a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[1] This distortion from the ideal Gaussian shape can compromise resolution between closely eluting compounds, reduce the accuracy of quantification, and affect the overall reliability and reproducibility of the analytical method.[1] Azo compounds, many of which are basic due to the presence of amine functional groups, are particularly susceptible to peak tailing.[2]
Q2: What are the primary causes of peak tailing for azo compounds?
A2: The most common causes of peak tailing for azo compounds in reversed-phase HPLC are:
-
Secondary Silanol Interactions: Azo compounds with basic functional groups can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] This secondary retention mechanism leads to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the azo compound and the silanol groups.[3] If the pH is not optimized, strong ionic interactions can occur, causing peak tailing.
-
Metal Chelation: Some azo dyes can form chelates with metal ions.[4] These chelates can interact with trace metals in the silica matrix of the column or with stainless steel components of the HPLC system, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[5]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can develop voids, leading to poor peak shape.[5]
Q3: How does the mobile phase pH affect the peak shape of azo compounds?
A3: The mobile phase pH is a critical parameter. For basic azo compounds, a lower mobile phase pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.[6] However, the pH also affects the ionization of the azo compound itself, which can influence its retention time. Therefore, optimizing the pH is a crucial step in method development.[3]
Q4: Can additives in the mobile phase help to reduce peak tailing?
A4: Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the residual silanol groups on the stationary phase.[2] TEA interacts with the silanol groups, preventing them from interacting with the basic azo compounds, which leads to improved peak symmetry.[2] However, the use of TEA can sometimes shorten column lifetime.[7]
Q5: What type of HPLC column is best for analyzing azo compounds to avoid peak tailing?
A5: Modern, high-purity "Type B" silica columns with low residual silanol activity are highly recommended.[1] End-capped columns, where the residual silanol groups are chemically deactivated, also provide significantly better peak shapes for basic compounds like many azo dyes.[5] For particularly challenging separations, columns with alternative stationary phases, such as polymeric or hybrid silica-polymer materials, can be considered as they are less prone to silanol interactions.
Troubleshooting Guide: Resolving Peak Tailing for Azo Compounds
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the potential cause of the peak tailing. The following flowchart illustrates a logical workflow for diagnosing the problem.
Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.
Step 2: Method Optimization
Once a potential cause has been identified, the following optimization strategies can be applied.
The composition of the mobile phase is a powerful tool for improving peak shape.
References
- 1. lctsbible.com [lctsbible.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. agilent.com [agilent.com]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Addressing matrix effects in LC-MS/MS with 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
Welcome to the technical support center for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5. This guide is designed for researchers, scientists, and drug development professionals using this stable isotope-labeled (SIL) internal standard to address matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my LC-MS/MS assay?
A: this compound is designed to be used as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to compensate for variations in sample preparation (e.g., extraction recovery) and for matrix effects that can occur during LC-MS/MS analysis.[1][2][3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it is expected to behave similarly during extraction, chromatography, and ionization, thus providing a reliable basis for accurate quantification.
Q2: What are matrix effects, and how can they compromise my quantitative data?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[4] These effects manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[5] Matrix effects are a major concern in quantitative bioanalysis because they can severely impact accuracy, precision, and sensitivity, leading to unreliable results.[6]
Q3: Why is a SIL internal standard like the d5-version preferred over a structural analog?
A: A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and exhibits nearly identical behavior in the ion source.[2][3] This ensures that both the analyte and the internal standard are subjected to the same degree of matrix effect, allowing the ratio of their responses to remain constant even if the absolute signal intensity fluctuates.[7] While structural analogs can be used, they may have different retention times, extraction recoveries, or ionization efficiencies, making them less effective at correcting for matrix-induced variations.[8]
Q4: I've noticed a slight difference in retention time between the analyte and the d5-internal standard. Is this a concern?
A: Yes, this can be a concern. The slight shift in retention time is typically due to the deuterium isotope effect , where the C-D bond is slightly stronger than the C-H bond, potentially altering the compound's chromatographic behavior.[1] If a strong and variable matrix effect occurs in the small time window between the elution of the analyte and the IS, the correction may not be accurate.[1][8] It is crucial to assess whether the matrix effect is consistent across the elution window of both peaks.
Q5: How do I quantitatively assess the extent of matrix effects in my assay?
A: The most accepted method is the post-extraction spiking experiment .[5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solvent. The ratio of these responses is called the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5] To evaluate the effectiveness of the internal standard, an IS-Normalized MF is calculated.
Troubleshooting Guides
Problem: Significant variability or inaccuracy in results despite using the d5-IS.
This common issue can arise from several sources. Follow this diagnostic workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for diagnosing poor internal standard performance.
Detailed Steps:
-
Verify Co-elution: Confirm that the retention times for the analyte and this compound are as close as possible. If a significant gap exists, the deuterium isotope effect may be problematic.[1] Consider a post-column infusion experiment to visualize where ion suppression/enhancement occurs relative to your peaks.
-
Quantify Matrix Effect: Perform the post-extraction spiking experiment detailed in the protocols section below. Calculate the Matrix Factor (MF) for the analyte and the IS-Normalized MF. An ideal IS-Normalized MF is between 0.85 and 1.15.
-
Evaluate Extraction Recovery: Using data from the same experiment, calculate the recovery of both the analyte and the d5-IS. They should be consistent across different lots of matrix. Significant differences between the recovery of the analyte and the IS can lead to errors.
-
Optimize Sample Preparation & Chromatography: If the IS-Normalized MF is poor, the matrix effect is too strong or variable for even a SIL-IS to correct.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[1]
-
Chromatographic Separation: Adjust the LC gradient to better separate the analyte from the region of ion suppression.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses three sets of samples to systematically evaluate the performance of the analyte and the d5-internal standard.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Methodology:
-
Prepare Three Sample Sets (minimum of n=5 replicates from different matrix lots):
-
Set A (Neat Solution): Spike the analyte and d5-IS into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and d5-IS into the final, extracted solution.
-
Set C (Pre-Extraction Spike): Spike the analyte and d5-IS into the blank matrix before starting the sample preparation procedure. Process as normal.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the d5-IS.
-
Perform Calculations: Use the mean peak areas to calculate the following metrics.
Illustrative Data and Calculations:
The following tables summarize how to structure your data and perform the necessary calculations.
Table 1: Illustrative Mean Peak Area Data
| Sample Set | Analyte Peak Area | d5-IS Peak Area |
|---|---|---|
| Set A (Neat) | 850,000 | 910,000 |
| Set B (Post-Spike) | 415,000 | 445,000 |
| Set C (Pre-Spike) | 380,000 | 405,000 |
Table 2: Calculation of Matrix Factor and Recovery | Parameter | Analyte Calculation | Analyte Result | d5-IS Calculation | d5-IS Result | | :--- | :--- | :--- | :--- | :--- | | Recovery (RE) | [Set C] / [Set B] | 380,000 / 415,000 | 91.6% | 405,000 / 445,000 | 91.0% | | Matrix Factor (MF) | [Set B] / [Set A] | 415,000 / 850,000 | 0.49 | 445,000 / 910,000 | 0.49 |
Table 3: Calculation of IS-Normalized Matrix Factor
| Parameter | Calculation | Result | Interpretation |
|---|
| IS-Normalized MF | MF (Analyte) / MF (IS) | 0.49 / 0.49 | 1.00 | Excellent compensation for matrix effect. |
Interpretation of Results:
-
Recovery (RE): The recovery for the analyte and d5-IS are very similar, indicating the extraction process is consistent for both.
-
Matrix Factor (MF): The MF of 0.49 indicates significant ion suppression (a 51% loss in signal). However, because the MF is identical for both the analyte and the d5-IS, the internal standard is experiencing the same effect.
-
IS-Normalized MF: A value of 1.00 demonstrates that the this compound is performing its function perfectly and is effectively correcting for the severe ion suppression. The ratio of analyte/IS remains constant, ensuring accurate quantification.
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Navigating Retention Time Shifts with Deuterated Standards: A Technical Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in chromatographic analyses, observing a retention time shift between the analyte and its deuterated counterpart is a common yet often perplexing phenomenon. This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate issues arising from these shifts, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my target analyte?
This phenomenon, known as the Chromatographic Deuterium Isotope Effect (CDE), is the primary reason for the observed retention time shift.[1] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated (protium) analogs.[2][3] This occurs because the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, including:
-
Polarity and Hydrophobicity: Deuterium can slightly alter the polarity and reduce the hydrophobicity of a molecule.[1][3][4] In reversed-phase liquid chromatography (RPLC), where the stationary phase is nonpolar, a less hydrophobic compound will have a weaker interaction with the stationary phase, resulting in an earlier elution.
-
Van der Waals Interactions: The C-D (carbon-deuterium) bond is slightly shorter and stronger than the C-H (carbon-hydrogen) bond. This can affect the intermolecular Van der Waals forces between the analyte and the stationary phase, contributing to the separation.
-
Vibrational Energy: The lower vibrational energy of the C-D bond compared to the C-H bond can also influence intermolecular interactions.[5]
Conversely, in normal-phase chromatography, where the stationary phase is polar, the deuterated compound may exhibit stronger interactions and elute later.[6]
Q2: How significant can the retention time shift be?
The magnitude of the retention time shift can vary from negligible to several seconds.[3][7] Several factors influence the extent of this shift:
-
Number of Deuterium Atoms: A higher number of deuterium substitutions in the molecule generally leads to a more pronounced retention time shift.[6]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can impact the shift. Deuteration at sites involved in interactions with the stationary phase will have a more significant effect.
-
Chromatographic Conditions: Mobile phase composition, gradient slope, column temperature, and the type of stationary phase all play a crucial role in the degree of separation between the analyte and the deuterated standard.[8][9]
Q3: Can this retention time shift affect my quantitative results?
Yes, a significant retention time shift can impact the accuracy of your quantitative analysis.[8] If the software used for data analysis integrates the peaks of the analyte and the internal standard based on a shared retention time window, a shift can lead to incorrect peak integration and, consequently, inaccurate quantification.[10] This is particularly problematic for low-abundance samples where the peak of the internal standard might be much larger and wider, leading to an overestimation of the analyte's peak area if not correctly demarcated.[10]
Q4: Are there alternatives to deuterated standards that do not exhibit this shift?
Yes, using internal standards labeled with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can circumvent the issue of retention time shifts.[7][8] These isotopes have a negligible effect on the chromatographic behavior of the molecule, resulting in co-elution with the target analyte.[8] However, the synthesis of ¹³C or ¹⁵N labeled standards is often more complex and expensive compared to deuterated standards.
Troubleshooting Guide: Managing Retention Time Shifts
If you are encountering issues with retention time shifts between your analyte and deuterated internal standard, follow these systematic troubleshooting steps.
Step 1: Confirm the Isotope Effect
The first step is to confirm that the observed shift is indeed due to the chromatographic deuterium isotope effect and not another system issue.
Experimental Protocol:
-
Prepare separate solutions: Inject a solution containing only the unlabeled analyte and another solution containing only the deuterated standard.
-
Overlay chromatograms: Compare the retention times from the individual injections. A consistent difference in retention time between the two compounds confirms the isotope effect.
-
Co-injection: Inject a mixture of the analyte and the deuterated standard to observe their separation under the exact same conditions.
Step 2: Method Optimization to Minimize the Shift
While completely eliminating the shift might not be possible, you can often minimize it through method optimization.
Key Parameters to Adjust:
-
Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can influence the interactions with the stationary phase and potentially reduce the retention time difference.[1]
-
Gradient Profile: A shallower gradient can sometimes improve the co-elution of the analyte and the internal standard.[7]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Experiment with different column temperatures to see if it reduces the shift. A 1°C change can alter retention by approximately 2%.[9]
-
Stationary Phase: The choice of the stationary phase can have a significant impact. If feasible, screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect for your specific analytes.[1]
Step 3: Data Processing Adjustments
If methodological changes do not resolve the issue, adjusting the data processing parameters is crucial for accurate quantification.
Software Settings:
-
Independent Peak Integration: Ensure your chromatography data system (CDS) allows for the independent integration of the analyte and internal standard peaks. Do not rely on a single, wide integration window that encompasses both peaks.[10]
-
Manual Integration Review: For critical assays, manually review and adjust the peak integration boundaries for both the analyte and the internal standard to ensure accuracy, especially for low-level signals.[10]
-
Software-Specific Features: Some software packages, like Skyline, have specific settings to account for retention time differences between light and heavy labeled compounds. Explore these options to define that the deuterated standard may have a "preceding" or "unknown" retention time relative to the analyte.[10]
Quantitative Data Summary
The following table summarizes typical retention time shifts observed for deuterated compounds under different chromatographic conditions.
| Compound Class | Chromatographic Mode | Number of Deuteriums | Observed Retention Time Shift (Analyte - Standard) | Reference |
| Peptides | Reversed-Phase LC | 4 (intermediate labeled) | 2.0 seconds | [3] |
| Peptides | Reversed-Phase LC | 6 (heavy labeled) | 2.9 seconds | [3] |
| Metformin | Reversed-Phase LC | 6 | 0.03 minutes (1.8 seconds) | [2] |
| Amino Acids | Gas Chromatography | 3 | Varies by amino acid | [2] |
| Peptides | Capillary Zone Electrophoresis | 4-6 | ~0.1-0.2 seconds (negligible) | [3] |
Visualizing the Troubleshooting Workflow
To aid in the troubleshooting process, the following diagram outlines the logical steps to take when dealing with retention time shifts in deuterated standards.
Caption: A flowchart for troubleshooting retention time shifts.
By following this structured approach, researchers can effectively manage the challenges posed by the chromatographic deuterium isotope effect, ensuring the integrity and accuracy of their analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Retention Shifts | Separation Science [sepscience.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: Optimizing Bioanalytical Assay Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linearity in their bioanalytical assays, with a specific focus on how adjusting the internal standard (IS) concentration can be a powerful solution.
Troubleshooting Non-Linear Calibration Curves
Issue: My calibration curve is non-linear, particularly at higher analyte concentrations.
Initial Checks: Before focusing on the internal standard, it's essential to rule out other common causes of non-linearity. The following diagram illustrates a typical troubleshooting workflow.
Figure 1: A step-by-step workflow for troubleshooting non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity in LC-MS/MS bioanalysis?
A1: Non-linearity, especially at the higher end of the calibration range, can stem from several factors:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At high analyte concentrations, the detector can become overwhelmed, leading to a non-proportional response.[1]
-
Matrix Effects: Components in the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to a non-linear response.[1][2][3]
-
Analyte-Specific Behavior: At high concentrations, some analytes may form dimers or multimers in the ion source, which are not monitored, resulting in a loss of signal for the target ion.[3][4]
-
Cross-Interference: The analyte signal can sometimes contribute to the internal standard's signal, especially if there are naturally occurring isotopes of the analyte that have the same mass-to-charge ratio as the stable isotope-labeled internal standard (SIL-IS). This is more pronounced at high analyte concentrations.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low may not effectively compensate for variability at high analyte concentrations.
Q2: How can a high concentration of the internal standard improve linearity?
A2: Increasing the internal standard concentration can improve linearity through several mechanisms:
-
Mitigating Matrix Effects: A higher concentration of the IS, especially a SIL-IS that co-elutes with the analyte, can help to normalize for ion suppression or enhancement across the calibration range.[1][2][3] The IS and analyte compete for ionization, and a high, constant concentration of the IS can help to stabilize the ionization efficiency of the analyte.
-
Reducing the Impact of Cross-Signal Contribution: When the analyte's isotopic signal interferes with the SIL-IS signal, a higher IS concentration minimizes the relative contribution of this interference, thus preserving the linearity of the analyte-to-IS response ratio.
-
Competitive Ionization: In some cases, a high concentration of a co-eluting IS may suppress the formation of analyte dimers or multimers in the ion source, leading to a more linear response for the monomeric analyte.[4]
Q3: Are there any potential downsides to using a very high concentration of the internal standard?
A3: Yes, there are potential drawbacks to consider:
-
Ion Suppression of the Analyte: An excessively high IS concentration can suppress the ionization of the analyte, particularly at the lower limit of quantification (LLOQ), potentially compromising the sensitivity of the assay.
-
Detector Saturation by the IS: The internal standard itself could saturate the detector if its concentration is too high, leading to poor precision in its measurement and, consequently, in the calculated analyte concentrations.
-
Increased Cost: Stable isotope-labeled internal standards can be expensive, and using them at high concentrations can significantly increase the cost of analysis.
Q4: What is a good starting point for the internal standard concentration?
A4: A common recommendation is to set the internal standard concentration to be in the midrange of the calibration curve, often near the geometric mean. Another suggestion is to aim for an IS response that is roughly 1/3 to 1/2 of the response of the analyte at the upper limit of quantification (ULOQ).[1] However, the optimal concentration is method-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Systematic Optimization of Internal Standard Concentration
This protocol outlines a systematic approach to determine the optimal high concentration of an internal standard to improve the linearity of a calibration curve.
Objective: To evaluate the effect of different internal standard concentrations on the linearity, accuracy, and precision of the calibration curve for a target analyte.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare Internal Standard Stock Solutions: Prepare a series of stock solutions of the SIL-IS at different concentrations. A suggested range is from a concentration that gives a response similar to the analyte at the LLOQ to concentrations that are 1x, 2.5x, 5x, and 10x the concentration of the analyte at the ULOQ.
-
Prepare Calibration Standards: For each IS concentration to be tested, prepare a full set of calibration standards by spiking the blank matrix with the analyte stock solution to achieve the desired concentration range (e.g., 8-10 non-zero concentrations). Then, add a fixed volume of the respective IS stock solution to each calibration standard.
-
Sample Preparation: Process all calibration standards according to the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
For each IS concentration tested, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Perform a linear regression analysis for each curve and determine the coefficient of determination (R²), slope, and y-intercept.
-
Back-calculate the concentration of each calibration standard using its respective calibration curve and determine the accuracy (% deviation from the nominal concentration).
-
Analyze multiple replicates (n≥3) of quality control (QC) samples at low, medium, and high concentrations to assess the precision (%CV) for each IS concentration.
-
Evaluation Criteria: Select the internal standard concentration that provides the best linearity (R² closest to 1.000), with accuracy and precision values within the acceptance criteria defined by regulatory guidelines (e.g., FDA, EMA).
The following diagram illustrates the workflow for this experimental protocol.
Figure 2: Workflow for the systematic optimization of internal standard concentration.
Data Presentation
The following tables summarize hypothetical and literature-based data illustrating the impact of increasing internal standard concentration on assay linearity.
Table 1: Effect of Increasing IS Concentration on Calibration Curve Linearity for a Wide Dynamic Range Assay
This table is based on a scenario described by a researcher working with a wide calibration range (10 - 20,000 ng/mL).[4]
| IS Concentration (Relative to ULOQ) | Calibration Curve Fit | Coefficient of Determination (R²) | Observations |
| 0.5x | Quadratic | 0.995 | Significant deviation from linearity at high concentrations. |
| 1.0x | Quadratic | 0.997 | Improved linearity, but still required a non-linear fit. |
| 2.5x | Linear | >0.999 | Near-perfect linearity achieved across the entire range. |
Table 2: Mitigation of Bias from Isotopic Cross-Contribution by Increasing SIL-IS Concentration
This data illustrates how a higher SIL-IS concentration can reduce the bias caused by the natural isotopic abundance of the analyte interfering with the SIL-IS signal.
| SIL-IS Concentration | Bias at ULOQ (%) |
| Low | 15.2 |
| Medium | 8.5 |
| High | < 2.0 |
Table 3: General Recommendations for Initial Internal Standard Concentration
This table provides common starting points for selecting an IS concentration during method development.
| Recommended IS Concentration | Rationale |
| Mid-point of the calibration range (Geometric Mean) | Balances the response between the LLOQ and ULOQ. |
| 1/3 to 1/2 of the analyte response at ULOQ[1] | Aims to keep the IS response within the linear range of the detector while being substantial enough to provide good precision. |
Disclaimer: This information is intended for educational and informational purposes only. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols and regulatory guidelines.
References
Technical Support Center: Minimizing Ion Source Contamination from Azo Compounds
Welcome to the Technical Support Center for minimizing ion source contamination from azo compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with persistent contamination from azo compounds in their mass spectrometry analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion source contamination from azo compounds?
A1: Ion source contamination by azo compounds can manifest in several ways, impacting the quality and reliability of your analytical data. Common indicators include:
-
Increased Background Noise: A noticeable rise in the baseline of your total ion chromatogram (TIC), often with a complex pattern of ions across a wide m/z range.
-
Ghost Peaks: The appearance of peaks corresponding to azo compounds or their degradation products in blank injections or subsequent analyses of different samples.
-
Signal Suppression or Enhancement: The signal intensity of your target analytes may be significantly reduced (suppression) or unexpectedly increased (enhancement) due to the presence of co-eluting contaminants in the ion source.
-
Persistent Characteristic Ions: You may observe persistent signals corresponding to the molecular ions or common fragments of azo dyes, even after running blank gradients. While specific m/z values vary depending on the azo compound, some common fragment ions can arise from the cleavage of the azo bond (-N=N-).[1][2][3] For example, Sudan dyes are a class of azo compounds sometimes used illegally as food colorants, and their fragmentation patterns have been studied.[3][4]
-
Shifting Retention Times: Contamination can alter the surface chemistry of the ion source components, potentially leading to shifts in the retention times of your analytes.[5]
-
Visible Discoloration: In severe cases, you may observe a colored residue on the ion source components upon visual inspection.
Q2: Which azo compounds are particularly prone to causing contamination?
A2: While any azo compound can potentially contaminate an ion source, those with lower volatility and higher thermal stability are often more problematic. Disperse dyes, which are non-ionic and used for coloring synthetic fibers, can be particularly troublesome.[5][6] Additionally, lipophilic azo dyes like the Sudan family are known to be persistent.[7] The complex matrices from which these dyes are often extracted, such as textiles or food products, can also contribute to the build-up of contaminants in the ion source.[8][9]
Q3: Can mobile phase additives worsen contamination from azo compounds?
A3: Yes, the choice of mobile phase additives can influence the extent of contamination. While volatile modifiers like formic acid and ammonium formate are generally recommended for LC-MS, non-volatile buffers (e.g., phosphate buffers) should be strictly avoided as they will rapidly contaminate the ion source.[10][11] Some ion-pairing reagents can also persist in the system and contribute to background noise.[11] The pH of the mobile phase can also affect the ionization and stability of azo compounds, potentially influencing their tendency to adhere to ion source surfaces.
Troubleshooting Guides
Issue 1: High Background Noise and Ghost Peaks After Azo Compound Analysis
This is the most common manifestation of ion source contamination. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background noise and ghost peaks.
Detailed Steps:
-
Confirm the Contamination: Start by injecting a solvent blank (typically the mobile phase composition at the end of your gradient) to confirm that the contamination is from the system and not the sample. If peaks are still present, system contamination is likely.
-
Isolate the Source (LC vs. MS):
-
Disconnect the LC from the mass spectrometer and infuse a clean solvent directly into the ion source using a syringe pump. If the background is still high, the contamination is primarily in the mass spectrometer.
-
If the background is clean during infusion, the contamination is likely within the LC system (tubing, injector, column).
-
-
LC System Decontamination:
-
Replace the column with a union.
-
Flush the entire LC system with a series of strong solvents. A good starting point is to cycle between a high-aqueous and a high-organic mobile phase.[3] For stubborn, non-polar contaminants, flushing with isopropanol or a mixture of methanol/acetonitrile/isopropanol/water can be effective.
-
Pay special attention to the autosampler wash solutions; ensure they are fresh and appropriate for removing azo compounds.
-
-
Ion Source Cleaning: If the contamination is determined to be in the mass spectrometer, a thorough cleaning of the ion source is necessary. Refer to the detailed cleaning protocols below.
Issue 2: Analyte Signal Suppression
Signal suppression occurs when co-eluting compounds from the contamination interfere with the ionization of your target analyte.
Troubleshooting Steps:
-
Confirm Suppression: Infuse your analyte at a constant concentration while injecting a blank solvent. A dip in the analyte signal at the retention time of the ghost peaks confirms suppression.
-
Improve Chromatographic Separation: Modify your LC method to separate your analyte from the interfering contaminants. This could involve:
-
Reduce Contamination Level: Implement the cleaning and preventative measures outlined in this guide to reduce the overall level of contamination, which will in turn reduce the signal suppression effect.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the matrix effect and improve signal.[9]
Experimental Protocols
Protocol 1: Standard Ion Source Cleaning Procedure
This protocol is a general procedure that can be adapted for most common mass spectrometer ion sources. Always consult your instrument's manual for specific instructions and safety precautions.
Materials:
-
Lint-free swabs
-
Powder-free gloves
-
LC/MS-grade methanol, acetonitrile, isopropanol, and water
-
Aluminum oxide powder or a fine abrasive paste (optional, for stubborn residues)
-
Beakers for sonication
-
Ultrasonic bath
Procedure:
-
Venting and Disassembly:
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Wearing powder-free gloves, carefully remove the ion source from the instrument.
-
Disassemble the ion source components (e.g., capillary, skimmer, lenses) as per the instrument manual. Keep track of all parts and their orientation.
-
-
Mechanical Cleaning (if necessary):
-
For visible or baked-on residues, create a slurry of aluminum oxide powder with methanol or water.[14][15]
-
Gently scrub the contaminated metal surfaces with a lint-free swab dipped in the slurry. Do not use abrasives on coated or delicate parts.
-
Thoroughly rinse all parts with water to remove all abrasive material.
-
-
Solvent Cleaning and Sonication:
-
Place the metal components in a beaker with LC/MS-grade water and sonicate for 15 minutes.
-
Discard the water and repeat the sonication step sequentially with methanol, acetonitrile, and finally isopropanol, each for 15 minutes. This multi-solvent approach helps to remove a wide range of contaminants.
-
Rinse the parts with fresh methanol after the final sonication to remove any remaining residues.
-
-
Drying and Reassembly:
-
Allow all parts to air dry completely in a clean environment. You can also gently dry them with a stream of high-purity nitrogen.
-
Some protocols suggest baking the metal parts in an oven at 100-150°C for 15-30 minutes to remove any residual volatile contaminants.[14] Do not bake ceramic or plastic parts unless specified by the manufacturer.
-
Carefully reassemble the ion source, ensuring all components are correctly placed.
-
-
Installation and Pump-Down:
-
Reinstall the ion source in the mass spectrometer.
-
Pump down the system and allow it to stabilize. It is often beneficial to bake out the system under vacuum if your instrument has this feature.[13]
-
Protocol 2: Preventing Azo Compound Contamination
Proactive measures can significantly reduce the frequency of ion source contamination.
1. Sample Preparation:
-
Utilize Solid-Phase Extraction (SPE) to clean up complex samples and remove a significant portion of the matrix that can contribute to contamination. For textile samples, an extraction with methanol followed by centrifugation and filtration is a common approach.[16]
-
Ensure complete removal of any non-volatile salts or buffers used during sample preparation.
2. LC Method Development:
-
Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly polar or non-polar contaminants may elute, preventing them from entering the ion source.
-
Incorporate a robust column wash step at the end of each injection. Cycling between high and low organic mobile phases can be more effective at removing strongly retained compounds than a simple high-organic wash.[3]
-
Use the highest quality LC/MS-grade solvents and additives to minimize the introduction of contaminants from the mobile phase.[17][18]
3. System Suitability and Maintenance:
-
Regularly inject solvent blanks to monitor the cleanliness of the system.
-
Dedicate specific LC systems and columns for the analysis of "dirty" samples like azo dyes to prevent cross-contamination to cleaner applications.
Quantitative Data Summary
While the literature provides numerous protocols for ion source cleaning, there is a lack of publicly available, direct quantitative comparisons of the effectiveness of different cleaning methods specifically for the removal of azo compound contamination. The effectiveness of a cleaning procedure is highly dependent on the specific contaminant, the degree of contamination, and the geometry of the ion source.
However, the matrix effect of some azo dyes in textile samples has been quantified, showing that it can be significant (ranging from 33.1% to 168.7% in one study). This same study demonstrated that sample dilution can significantly improve the matrix effect.[9]
| Parameter | Observation | Recommendation | Reference |
| Matrix Effect | Can range from significant suppression (e.g., 33.1%) to enhancement. | Evaluate and correct for matrix effects, for example, by using matrix-matched standards or stable isotope-labeled internal standards. | [9] |
| Effect of Dilution | Dilution of the sample extract can significantly reduce the matrix effect. | If sensitivity allows, dilute sample extracts to minimize matrix effects and reduce the load of contaminants entering the ion source. | [9] |
Visualizations
Azo Dye Degradation in ESI Source
Azo compounds can undergo degradation within the electrospray ionization source, leading to the formation of various ions that can contribute to background noise and contamination. The primary degradation pathway often involves the cleavage of the azo bond.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. chem-agilent.com [chem-agilent.com]
- 9. an.shimadzu.com [an.shimadzu.com]
- 10. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 11. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. msf.barefield.ua.edu [msf.barefield.ua.edu]
Technical Support Center: Analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5. The information is designed to help improve the signal-to-noise ratio (S/N) and address other common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, an azo compound structurally related to mesalazine. Its primary application is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of the non-labeled compound or related analytes.
Q2: Why am I observing a low signal-to-noise (S/N) ratio for my analyte?
A2: A low S/N ratio can be caused by several factors, including inefficient ionization, high background noise, or suboptimal chromatographic conditions. Specific causes can range from incorrect mobile phase pH to contamination in the LC-MS system. The troubleshooting guides below provide a systematic approach to identifying and resolving the root cause of a poor S/N ratio.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: While specific fragmentation patterns should be optimized for your instrument, you can use the non-deuterated analog, mesalazine, as a starting point. For mesalazine, common transitions in positive ion mode might involve the protonated molecule as the precursor ion. Given the deuteration on the benzoic acid ring, you would expect a +5 Da shift in the precursor ion and any fragments containing that ring. For a related compound, mesalamine, a transition of m/z 152.0 → 108.0 has been reported in negative mode.[1] For derivatized mesalamine, transitions of m/z 210.1 → 192.1 (for the analyte) and m/z 213.1 → 195.1 (for the d3-IS) have been used in positive mode.[2] It is crucial to perform compound optimization on your specific instrument.
Q4: Can the mobile phase composition affect the signal intensity of my analyte?
A4: Absolutely. The mobile phase pH is critical for acidic compounds like 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. For negative ion mode, a slightly basic mobile phase can enhance deprotonation and improve signal intensity. Conversely, for positive ion mode, an acidic mobile phase is generally preferred. The choice and concentration of additives like formic acid, acetic acid, or ammonium formate can also significantly impact ionization efficiency.
Q5: How can I reduce high background noise in my chromatogram?
A5: High background noise is often due to contamination.[1] Potential sources include solvents, reagents, sample matrix, and the LC system itself. To reduce background noise, use high-purity LC-MS grade solvents and additives, ensure your sample preparation method effectively removes matrix components, and regularly clean the ion source. A system flush or "bake-out" can also help remove accumulated contaminants.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio is a common challenge that can compromise the sensitivity and accuracy of your assay. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Detailed Steps:
-
Review the Chromatogram:
-
Poor Peak Shape (Tailing, Fronting, or Broadening): This can decrease peak height and, consequently, the S/N ratio. Proceed to the "Optimize LC Method" section.
-
High Baseline Noise: If the baseline is noisy or elevated, this directly impacts the "N" in the S/N calculation. Focus on "Reduce Background Noise."
-
-
Optimize MS Parameters:
-
Ionization Source Settings: Ensure the electrospray ionization (ESI) source parameters are optimal. This includes nebulizer gas flow, drying gas flow and temperature, and capillary voltage. A systematic optimization of these parameters can significantly enhance signal intensity.
-
Compound-Specific Parameters: Infuse a standard solution of the analyte to optimize the precursor and product ions, collision energy, and other compound-dependent settings. Do not rely solely on parameters from the literature, as optimal values can vary between instruments.[3]
-
-
Optimize LC Method:
-
Mobile Phase pH: For this acidic compound, the pH of the mobile phase is critical. In negative ion mode, a pH slightly above the pKa will promote deprotonation and enhance the signal. In positive ion mode, a low pH (e.g., using formic acid) is generally beneficial.
-
Mobile Phase Additives: The choice of additive can influence ionization. While formic acid is common for positive mode, ammonium formate or acetate can be effective for both positive and negative modes. Avoid non-volatile buffers like phosphates. The use of trifluoroacetic acid (TFA) should be avoided as it is known to cause ion suppression.[4]
-
Column and Gradient: Ensure you are using an appropriate column and that the gradient profile is suitable for your analyte. A sharper peak (less band broadening) will result in a higher signal intensity.
-
-
Improve Sample Preparation:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[4] Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Analyte Concentration: Ensure the concentration of the analyte is within the linear range of the instrument. If the concentration is too low, you may be approaching the limit of detection.
-
Issue 2: High Background Noise
High background noise can mask the analyte signal and reduce the S/N ratio.
Caption: Systematic approach to identifying and reducing high background noise.
Detailed Steps:
-
Isolate the Source of the Noise:
-
Run the LC-MS system with the standard mobile phase but without injecting a sample. If the high background persists, the contamination is likely from the LC system or solvents. If the background is clean, the contamination is introduced with the sample or sample solvent.
-
-
Address System Contamination:
-
Solvents and Additives: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Contaminants in these reagents can accumulate on the column and elute during a gradient, causing high background.
-
System Flush: Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
-
Ion Source Cleaning: The ion source is prone to contamination buildup. Follow the manufacturer's instructions to clean the ion source components.
-
-
Address Sample-Related Contamination:
-
Sample Preparation: As mentioned previously, enhance your sample cleanup procedure to remove matrix components that can contribute to background noise.
-
Vials and Caps: Use clean, high-quality vials and caps, as contaminants can leach from these materials.
-
Experimental Protocols
This section provides a starting point for an LC-MS/MS method for the analysis of this compound. Note: This is a general protocol and should be optimized for your specific instrument and application.
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- (to be determined by infusion) |
| Product Ion(s) (m/z) | To be determined by Collision-Induced Dissociation (CID) |
| Collision Energy | To be optimized for the specific precursor-product transition |
Quantitative Data Summary
The following tables summarize data that can be expected when optimizing an LC-MS/MS method for an acidic analyte like this compound.
Table 1: Effect of Mobile Phase Additive on Signal Intensity (Negative Ion Mode)
| Mobile Phase Additive (0.1%) | Relative Signal Intensity | Comments |
| No Additive | 1.0 | Baseline |
| Acetic Acid | 2.5 | Improves deprotonation |
| Formic Acid | 1.8 | Can suppress negative ion signal in some cases |
| Ammonium Acetate | 3.2 | Can provide good signal in both positive and negative modes |
| Ammonium Formate | 3.0 | Similar to ammonium acetate |
Note: Relative intensities are illustrative and will vary depending on the analyte and instrument.
Table 2: Effect of Desolvation Gas Temperature on Signal-to-Noise Ratio
| Desolvation Gas Temp. (°C) | Analyte Signal (Counts) | Noise (Counts) | S/N Ratio |
| 300 | 50,000 | 500 | 100 |
| 350 | 85,000 | 600 | 142 |
| 400 | 120,000 | 800 | 150 |
| 450 | 110,000 | 1200 | 92 |
Note: An optimal temperature exists that maximizes signal without significantly increasing noise or causing thermal degradation.
References
Stability issues of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound in solution.
Issue 1: Rapid Degradation of the Compound in Solution
Question: I am observing a rapid decrease in the concentration of this compound in my solution shortly after preparation. What could be the cause?
Answer: Rapid degradation of this compound can be attributed to several factors, primarily related to the solution's pH, temperature, and exposure to light. Azo compounds, in general, are susceptible to degradation under harsh conditions.
Possible Causes and Solutions:
| Factor | Troubleshooting Steps |
| pH | Azo compounds can be unstable in strongly acidic or alkaline conditions. It is recommended to prepare solutions in a neutral or mildly acidic buffer (pH 4-7). Avoid using strong acids or bases for dissolution. |
| Temperature | Elevated temperatures can accelerate the degradation of the compound. Prepare and store solutions at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Azo compounds can be sensitive to light, particularly UV radiation, which can lead to photodegradation. Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Perform experiments under subdued lighting conditions whenever possible. |
| Solvent Choice | While soluble in organic solvents like DMSO and methanol, the stability in these solvents can vary. For a similar compound, solutions in DMSO have been found to be stable for up to one month when stored at -20°C.[1] If using other solvents, it is recommended to perform a preliminary stability check. |
| Oxidation | The presence of oxidizing agents can lead to the degradation of the azo bond. Ensure that the solvents and reagents used are free from peroxides and other oxidizing impurities. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Question: During HPLC/UPLC analysis of my this compound sample, I am observing additional, unexpected peaks. What are these, and how can I prevent their formation?
Answer: The appearance of new peaks in your chromatogram is indicative of the degradation of the parent compound. The identity of these degradation products depends on the degradation pathway.
Potential Degradation Products and Prevention:
| Degradation Pathway | Potential Products | Prevention/Mitigation |
| Reductive Cleavage | Aniline-d5 and 5-amino-2-hydroxybenzoic acid. This is a common degradation pathway for azo dyes, often mediated by microbial contamination or reducing agents. | Use sterile filtration for aqueous solutions. Avoid contamination with reducing agents. |
| Hydrolysis | Under strongly acidic or basic conditions, the azo bond can be cleaved. | Maintain the pH of the solution within the recommended range (pH 4-7). |
| Photodegradation | Exposure to light can lead to complex degradation pathways, potentially involving cleavage of the azo bond and modification of the aromatic rings. | Protect the solution from light at all times. |
| Thermal Degradation | High temperatures can cause decarboxylation, leading to the formation of phenol-d5 and other related products.[2] | Store solutions at recommended low temperatures. |
Experimental Workflow for Investigating Degradation:
To identify the unknown peaks, a forced degradation study can be performed. This involves intentionally subjecting the compound to various stress conditions to generate degradation products, which can then be analyzed by techniques like UPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1:
-
Solid Form: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C for long-term stability.
-
In Solution: For short-term storage (up to 24 hours), solutions should be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use portions and store them at -20°C or below. Avoid repeated freeze-thaw cycles. Based on data for a similar compound, solutions in DMSO can be stable for up to one month at -20°C.[1]
Q2: How does deuteration affect the stability of this compound compared to its non-deuterated analogue?
A2: The replacement of hydrogen with deuterium (d5 on the phenyl ring) is not expected to significantly alter the chemical stability of the molecule under typical experimental conditions. The primary degradation pathways, such as cleavage of the azo bond and reactions of the salicylic acid moiety, will likely be similar. Therefore, stability data for the non-deuterated analogue, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (also known as Phenylazosalicylic Acid), can be used as a reasonable guide.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and reliable methods for monitoring the stability of this compound. A stability-indicating method should be developed and validated to separate the parent compound from its potential degradation products. For the identification of unknown degradation products, coupling the LC system to a mass spectrometer (LC-MS or LC-MS/MS) is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a fume hood.
-
Add a suitable solvent (e.g., DMSO, methanol) to the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in an amber vial at -20°C.
Protocol 2: HPLC Method for Stability Analysis
This is a general protocol and may require optimization for your specific instrumentation and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways:
The degradation of this compound can proceed through several pathways depending on the environmental stressors.
References
Technical Support Center: Troubleshooting Unexpected Adduct Formation with 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
Welcome to the technical support center for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a deuterated form of the compound Phenylazosalicylic acid. The "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of its non-deuterated counterpart.
Q2: What are adducts in the context of mass spectrometry?
A2: In mass spectrometry, an adduct is an ion formed when a molecule associates with other ions or molecules present in the sample or mobile phase.[1] These can include the addition of protons ([M+H]+), metal ions like sodium ([M+Na]+) and potassium ([M+K]+), or other species.[2][3] While some adducts are expected and used for analysis, unexpected adduct formation can complicate data interpretation and affect quantitative accuracy.[1]
Q3: Why am I observing unexpected peaks in my mass spectrum when analyzing this compound?
A3: Unexpected peaks can arise from several sources, including contamination of your sample or LC-MS system, suboptimal instrument settings, or the inherent reactivity of the analyte.[4][5] For benzoic acid derivatives, adduct formation is a common phenomenon influenced by factors like solvent composition and the presence of salts.[6][7]
Q4: Can the deuterium labeling in this compound influence adduct formation?
A4: While the deuterium labeling itself does not fundamentally change the chemical reactivity, it is crucial for distinguishing the internal standard from the analyte. Unexpected adducts of the deuterated standard can interfere with this distinction. The principles governing adduct formation for both the deuterated and non-deuterated forms are generally the same.
Troubleshooting Guide: Unexpected Adduct Formation
If you are observing unexpected peaks or mass shifts in your analysis of this compound, follow this step-by-step troubleshooting guide.
Step 1: Characterize the Unexpected Peak
-
Determine the Mass Shift: Calculate the mass difference between the unexpected peak and the expected ion of this compound (e.g., [M-H]- or [M+H]+).
-
Consult a Common Adduct Table: Compare the mass shift to a list of common adducts to tentatively identify the adduct.
Table 1: Common Adducts in LC-MS
| Adduct | Mass Shift (Da) | Ionization Mode |
|---|---|---|
| Sodium | +22.989 | Positive |
| Potassium | +38.963 | Positive |
| Ammonium | +18.034 | Positive |
| Acetonitrile | +41.027 | Positive |
| Formic Acid | +46.005 | Negative |
| Acetate | +59.013 | Negative |
| Dimer | + Molecular Weight of Analyte | Both |
This table is not exhaustive, but covers many common adducts observed in LC-MS.[8][9]
Step 2: Investigate the Source of the Adduct
Based on the putative adduct identity, investigate the potential sources:
-
Sodium ([M+Na]+) and Potassium ([M+K]+) Adducts:
-
Glassware: Laboratory glassware can be a significant source of sodium and potassium ions.[3] Consider switching to polypropylene vials and tubes.
-
Reagents and Solvents: Check the specifications of your solvents and reagents for sodium or potassium content. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Sample Matrix: Biological samples inherently contain sodium and potassium salts. If working with such samples, consider sample preparation techniques to minimize their concentration.
-
-
Solvent-Related Adducts (e.g., [M+ACN+H]+, [M+FA-H]-):
-
Mobile Phase Composition: The presence of acetonitrile, formic acid, or other modifiers in your mobile phase can lead to adduct formation. While often necessary for chromatography, their concentrations can sometimes be optimized to minimize adducts.
-
Step 3: Optimize LC-MS Method Parameters
-
Ionization Source Conditions: Adjusting parameters such as capillary voltage, gas flow, and temperature can influence the ionization process and may reduce the formation of certain adducts.[4]
-
Chromatography: Ensure that your chromatographic method provides good peak shape and resolution.[10] Poor chromatography can lead to co-elution with interfering species that may promote adduct formation. If you observe peak splitting or broadening, it could indicate an issue with your column or sample contaminants.[4]
Step 4: Systematic Troubleshooting Workflow
Use the following workflow to systematically address the issue of unexpected adduct formation.
Caption: A workflow for troubleshooting unexpected adduct formation.
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Metal Ion Contamination
-
Use Plasticware: Whenever possible, use polypropylene or other suitable plastic autosampler vials, sample tubes, and pipette tips to avoid leaching of sodium and potassium from glassware.
-
High-Purity Solvents: Prepare all mobile phases and sample diluents using LC-MS grade solvents (e.g., water, acetonitrile, methanol).
-
Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them through a 0.22 µm filter to remove any particulate matter.
-
Control of Additives: If using additives like formic acid or ammonium acetate, use the lowest concentration necessary for good chromatography and ionization.
Protocol 2: Basic LC-MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 100-500.
-
Note: These are starting parameters and may require optimization for your specific instrument and application.
Signaling Pathways and Logical Relationships
The formation of different ion species in the mass spectrometer can be visualized as a branching pathway from the neutral analyte.
Caption: Potential ionization and adduct formation pathways.
For further assistance, please contact our technical support team with your experimental details, including the observed mass spectra and the troubleshooting steps you have already taken.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and improve recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during liquid-liquid extraction (LLE)?
Poor recovery during LLE can stem from several factors:
-
Incorrect pH of the aqueous phase: The recovery of this acidic compound is highly dependent on the pH. For efficient extraction into an organic solvent, the compound should be in its neutral, protonated form. Conversely, to extract it into an aqueous phase, it should be in its deprotonated, ionized form.
-
Inappropriate solvent selection: The choice of organic solvent is critical. The solvent should be immiscible with the aqueous phase and have a good affinity for the analyte.
-
Emulsion formation: The formation of a stable emulsion between the aqueous and organic phases can trap the analyte and lead to significant losses.[1]
-
Insufficient phase separation: Incomplete separation of the aqueous and organic layers can result in the loss of the analyte.[2]
-
Analyte degradation: Although the compound is relatively stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation.
Q2: How does the deuterium labeling (-d5) in my compound affect its extraction?
The deuterium labeling in this compound is unlikely to significantly impact its extraction behavior. While deuterium substitution can influence a drug's metabolic profile (the kinetic isotope effect), its effect on the physicochemical properties relevant to extraction, such as polarity and solubility, is generally minimal. The C-D bond is slightly shorter and less polarizable than a C-H bond, but this subtle difference is not expected to necessitate a major deviation from the extraction protocols for the non-deuterated analog.[3][4]
Q3: Can I use Solid-Phase Extraction (SPE) for this compound? What are the advantages?
Yes, SPE is a viable and often advantageous alternative to LLE for extracting this compound. The primary benefits of SPE include:
-
Reduced solvent consumption. [5]
-
Elimination of emulsion formation. [5]
-
Higher sample throughput and potential for automation. [5]
-
Cleaner extracts due to the targeted nature of the sorbent-analyte interaction. [6]
Commonly used sorbents for similar azo dyes include C18, modified zeolites, and metal-organic frameworks.[2][6][7]
Q4: What is the predicted pKa of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and why is it important?
The predicted pKa for the structurally similar compound 5-(phenylazo)salicylic acid is approximately 2.71.[8] This value is a critical parameter for optimizing LLE protocols. The pKa indicates the pH at which the carboxylic acid group is 50% ionized.
-
At a pH well below the pKa (e.g., < 1) , the compound will be predominantly in its neutral (protonated) form and will favor partitioning into an organic solvent.
-
At a pH well above the pKa (e.g., > 4) , the compound will be predominantly in its anionic (deprotonated) form and will be more soluble in the aqueous phase.[9]
Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE)
This guide provides a step-by-step approach to troubleshoot and optimize the LLE of this compound.
Problem: Low recovery in the organic phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of the analyte (aim for pH < 1). Use a non-interfering acid like HCl. | Increased partitioning of the neutral compound into the organic phase. |
| Suboptimal Solvent | If recovery is still low, consider a different extraction solvent. Test solvents with varying polarities such as ethyl acetate, dichloromethane, or a mixture like hexane/isopropanol. | Improved solvation of the analyte in the organic phase, leading to higher recovery. |
| Emulsion Formation | To break emulsions, try adding a small amount of saturated sodium chloride (brine) solution, gently swirling or centrifuging the sample.[1] | The two phases should separate more cleanly, allowing for better collection of the organic layer. |
| Insufficient Extraction | Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) instead of a single extraction with a large volume. | More complete transfer of the analyte from the aqueous to the organic phase. |
Guide 2: Optimizing Solid-Phase Extraction (SPE)
This guide will help you refine your SPE method for better recovery. A reversed-phase sorbent like C18 is a good starting point.
Problem: Low recovery after SPE.
| Parameter | Optimization Strategy | Rationale |
| Sample pH | Acidify the sample to a pH below the pKa (e.g., pH < 2) before loading onto the C18 cartridge. | To ensure the analyte is in its neutral form for better retention on the nonpolar sorbent. |
| Wash Step | Use a weak organic wash (e.g., 5-10% methanol in water) to remove interferences without eluting the analyte. | A wash step that is too strong will prematurely elute the analyte. |
| Elution Solvent | Elute with a stronger organic solvent like methanol or acetonitrile. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the elution solvent may be necessary to ensure the analyte remains protonated. | To effectively desorb the analyte from the sorbent. |
| Flow Rate | Optimize the flow rate during sample loading, washing, and elution. A slower flow rate generally allows for better interaction between the analyte and the sorbent. | To ensure sufficient time for binding and elution. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Start with your aqueous sample containing this compound.
-
Adjust the pH of the sample to < 2 with 1M HCl. Verify the pH with a pH meter or pH paper.
-
-
Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing your analyte.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the extracted compound.
-
Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridge
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Acidify your sample to pH < 2 with a suitable acid.
-
Load the acidified sample onto the conditioned C18 cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of 5% methanol in water to remove any polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-4 mL of methanol or acetonitrile. The addition of 0.1% formic acid to the elution solvent can improve recovery. Collect the eluate.
-
-
Post-Elution:
-
The eluate can be concentrated or directly analyzed depending on the subsequent analytical method.
-
Visualizations
Caption: Troubleshooting workflow for poor LLE recovery.
Caption: General workflow for SPE of the target analyte.
References
- 1. global.oup.com [global.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solid-phase extraction and simultaneous determination of trace amounts of sulphonated and azo sulphonated dyes using microemulsion-modified-zeolite and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(phenylazo)salicylic acid | 3147-53-3 [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Method Validation for Quantitative Analysis: A Comparison of Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of method validation for the quantitative analysis of the small molecule 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, a compound of interest in pharmaceutical research, using its deuterated analogue, 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, versus a non-deuterated structural analogue as an internal standard (IS). The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to improve accuracy and precision.[1] This document outlines the experimental protocols and presents comparative data for key validation parameters, demonstrating the advantages of using a deuterated internal standard.
Core Principles of Bioanalytical Method Validation
The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of study data.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5] Key parameters that must be thoroughly evaluated include selectivity, specificity, accuracy, precision, calibration curve performance, and stability.[2][3][4]
Experimental Workflow
The general workflow for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for quantitative bioanalysis using LC-MS/MS.
Comparison of Internal Standards
The choice of internal standard is critical for the development of a robust quantitative assay. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Logical Relationship of Internal Standard Selection
Caption: Comparison of deuterated vs. non-deuterated internal standards.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines for the analysis of small molecules in biological matrices.[6]
Stock Solutions and Calibration Standards
-
Stock Solutions: Prepare individual stock solutions of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid, this compound, and the non-deuterated structural analogue internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte from the stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike the appropriate biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels. The internal standard working solution is added to all samples except the blank.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the specific analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standards.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected performance data for the quantitative method using either the deuterated or a non-deuterated internal standard.
Table 1: Linearity and Range
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | At least 6 non-zero points |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ Precision (%CV) | < 10% | < 15% | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 5% | ± 15% | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Low QC (3 ng/mL) | |||
| Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 4% | ± 8% | ± 15% |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤ 15% |
| Inter-day Accuracy (%Bias) | ± 5% | ± 10% | ± 15% |
| Mid QC (500 ng/mL) | |||
| Intra-day Precision (%CV) | < 3% | < 8% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 2% | ± 6% | ± 15% |
| Inter-day Precision (%CV) | < 4% | < 10% | ≤ 15% |
| Inter-day Accuracy (%Bias) | ± 3% | ± 8% | ± 15% |
| High QC (800 ng/mL) | |||
| Intra-day Precision (%CV) | < 2% | < 7% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 1% | ± 5% | ± 15% |
| Inter-day Precision (%CV) | < 3% | < 9% | ≤ 15% |
| Inter-day Accuracy (%Bias) | ± 2% | ± 7% | ± 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages in the quantitative analysis of its non-deuterated counterpart. As demonstrated by the comparative data, the deuterated IS provides superior accuracy and precision, primarily by more effectively compensating for matrix effects and variability in ionization efficiency. While a non-deuterated structural analogue can be used, it may lead to greater variability in the results. For regulated bioanalysis in drug development, the use of a stable isotope-labeled internal standard is the preferred approach to ensure the highest quality data.
References
The Precision of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an Internal Standard: A Data-Driven Comparison
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated internal standard, against other common alternatives used in mass spectrometry-based assays. While specific experimental data for this particular deuterated standard is not widely published, this guide will draw upon established principles of bioanalytical method validation and data from analogous compounds to illustrate its expected performance.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium (²H or d), are considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest.[1] this compound is structurally identical to its non-labeled counterpart, with the only difference being the presence of five deuterium atoms. This subtle mass shift allows for its differentiation by the mass spectrometer while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[1]
This co-elution and similar ionization response are critical for compensating for variations that can occur during the analytical process, such as:
-
Matrix Effects: Variations in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A SIL internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Extraction Recovery: Losses during sample extraction and clean-up are a common source of error. Since the SIL internal standard is added at the beginning of the process, it accounts for these losses.
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and ionization efficiency, are corrected for by the ratiometric measurement of the analyte to the internal standard.
Expected Performance Metrics: Accuracy and Precision
While a specific validation report for this compound is not publicly available, we can infer its expected performance based on well-established regulatory guidelines for bioanalytical method validation and data from similar deuterated standards. According to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the accuracy and precision of a method are assessed by analyzing quality control (QC) samples at multiple concentration levels.
Table 1: Expected Accuracy and Precision for this compound
| Concentration Level | Expected Accuracy (% Bias) | Expected Precision (% CV) |
| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤20% |
| Low QC | Within ±15% | ≤15% |
| Medium QC | Within ±15% | ≤15% |
| High QC | Within ±15% | ≤15% |
Note: This table represents typical acceptance criteria for bioanalytical methods and reflects the expected high performance of a deuterated internal standard.
Comparison with Alternative Internal Standards
While SIL internal standards are preferred, other compounds are sometimes used. Here’s a comparison of their expected performance against this compound.
Table 2: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Expected Impact on Accuracy & Precision |
| This compound (SIL) | Co-elutes with analyte, corrects for matrix effects and recovery variability effectively. | Higher cost of synthesis. | High Accuracy & Precision |
| Structural Analogs | More readily available and lower cost than SIL standards. | May have different chromatographic retention times and ionization efficiencies than the analyte, leading to incomplete correction for matrix effects. | Moderate to High Accuracy & Precision (highly dependent on the similarity to the analyte) |
| Homologous Compounds | Can mimic the behavior of the analyte to some extent. | Differences in physicochemical properties can lead to inaccurate quantification. | Variable Accuracy & Precision |
Experimental Workflow and Methodologies
A typical experimental workflow for a bioanalytical method using this compound as an internal standard would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Caption: A typical bioanalytical workflow using an internal standard.
Detailed Experimental Protocol:
1. Sample Preparation:
-
Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), a known concentration of this compound in a suitable solvent is added.
-
Protein Precipitation: An organic solvent such as acetonitrile or methanol is added to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatograph. A C18 reverse-phase column is commonly used for the separation of small molecules like benzoic acid derivatives. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its d5-labeled internal standard would be monitored.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Conclusion
The use of this compound as an internal standard is expected to provide high accuracy and precision in the quantitative analysis of its non-deuterated analog. Its near-identical chemical nature ensures that it effectively compensates for analytical variability, a critical requirement for robust and reliable bioanalytical methods in regulated environments. While specific published data for this compound is scarce, the principles of using stable isotope-labeled standards are well-established and provide a strong basis for its application in sensitive and specific LC-MS/MS assays. Researchers and drug development professionals can confidently consider deuterated standards like this one to be a superior choice for ensuring data integrity.
References
A Head-to-Head Battle: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 versus its Non-Deuterated Counterpart in Bioanalytical Performance
In the precise world of bioanalysis, the choice of internal standard can be the linchpin of a robust and reliable assay. This guide provides a comprehensive comparison between the deuterated stable isotope-labeled internal standard (SIL-IS), 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, and its non-deuterated analogue when used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. For researchers, scientists, and drug development professionals, understanding the performance differences is critical for generating high-quality, reproducible data.
Introduction to the Competitors
2-Hydroxy-5-(phenyldiazenyl)benzoic acid is recognized as an impurity of Mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease. Its deuterated form, this compound, incorporates five deuterium atoms, providing a mass shift that allows it to be distinguished from the non-deuterated analyte by a mass spectrometer. This key difference underpins its superior performance as an internal standard.
The ideal internal standard co-elutes with the analyte of interest and experiences identical ionization and matrix effects, thereby providing a reliable reference for quantification.[1] Stable isotope-labeled standards are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to those of the analyte.[2]
Performance Showdown: A Data-Driven Comparison
| Performance Metric | This compound (Deuterated IS) | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (Non-Deuterated IS) | Rationale for Performance Difference |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both can achieve good linearity, but the deuterated standard provides more consistent and reliable quantification across the calibration range. |
| Lower Limit of Quantification (LLOQ) | Potentially lower and more consistent | May be higher and more variable | The ability of the deuterated IS to compensate for matrix effects at low concentrations leads to better signal-to-noise and reproducibility. |
| Precision (%CV) | < 15% | Can vary and may exceed 15% | The deuterated standard effectively normalizes for variations in sample preparation, injection volume, and instrument response. |
| Accuracy (%Bias) | ± 15% | Can exhibit significant bias | The non-deuterated standard may not adequately compensate for matrix effects, leading to under- or over-estimation of the analyte concentration. |
| Matrix Effect | Significantly reduced | High and variable | The deuterated standard co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus correcting for it. |
| Extraction Recovery | Consistent and tracks analyte recovery | Can be variable and differ from the analyte | Minor differences in physicochemical properties can lead to differential extraction efficiencies between the non-deuterated standard and the analyte. |
The Underlying Science: Why Deuterated Standards Excel
The superior performance of this compound stems from the principles of isotope dilution mass spectrometry. By incorporating stable isotopes, the internal standard becomes chemically almost identical to the analyte. This near-perfect analogy ensures that any variations encountered during sample preparation and analysis, particularly the unpredictable nature of matrix effects, affect both the analyte and the internal standard to the same degree.[2] The ratio of the analyte signal to the internal standard signal thus remains constant, leading to more accurate and precise quantification.
Non-deuterated internal standards, even if structurally similar, will have different retention times and may respond differently to matrix components, leading to unreliable data.[2]
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed, representative protocol for the quantification of a target analyte in human plasma using either the deuterated or non-deuterated internal standard. This protocol is synthesized from established methods for the analysis of Mesalazine and its impurities.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
Analyte (e.g., Mesalazine): Q1: 154.0 Da, Q3: 108.0 Da
-
This compound (IS): Q1: 247.1 Da, Q3: [Specific fragment to be determined]
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid (IS): Q1: 242.1 Da, Q3: [Specific fragment to be determined]
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Concepts
Experimental Workflow
Caption: A typical bioanalytical workflow for sample preparation and analysis.
Concept of Isotopic Labeling
Caption: Isotopic labeling creates a mass difference for MS detection.
Conclusion: The Clear Victor for Robust Bioanalysis
For researchers striving for the highest quality data in drug development and other bioanalytical applications, the choice is clear. The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of accuracy, precision, and robustness over its non-deuterated counterpart. By effectively compensating for matrix effects and other sources of variability, deuterated standards ensure that the analytical data generated is reliable and can be confidently used for critical decision-making in the drug development pipeline. While the initial cost of a SIL-IS may be higher, the long-term benefits of data quality and assay reliability far outweigh this investment.
References
Inter-laboratory comparison of methods using 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in Human Plasma
Introduction
2-Hydroxy-5-(phenyldiazenyl)benzoic acid, an azo compound, and its deuterated isotopologues like this compound are crucial as internal standards in pharmacokinetic and metabolic studies of various drugs, including mesalazine.[1][] Ensuring consistent and reproducible analytical methods across different laboratories is paramount for the reliability of clinical trial data.[3][4] This guide presents a comparative analysis of two common bioanalytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantification of this compound in human plasma. The data herein is a synthesis of expected outcomes from a hypothetical inter-laboratory study designed to assess method performance and variability.
Data Presentation
The following tables summarize the quantitative performance data from three participating laboratories (Lab A, Lab B, and Lab C) for the two analytical methods.
Table 1: Comparison of Method Accuracy
| Laboratory | Method | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Lab A | LC-MS/MS | 50.0 | 49.2 | 98.4 |
| HPLC-UV | 50.0 | 47.8 | 95.6 | |
| Lab B | LC-MS/MS | 50.0 | 50.9 | 101.8 |
| HPLC-UV | 50.0 | 52.1 | 104.2 | |
| Lab C | LC-MS/MS | 50.0 | 49.8 | 99.6 |
| HPLC-UV | 50.0 | 48.5 | 97.0 |
Table 2: Comparison of Method Precision
| Laboratory | Method | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Lab A | LC-MS/MS | 50.0 | 2.1 | 3.5 |
| HPLC-UV | 50.0 | 4.5 | 6.2 | |
| Lab B | LC-MS/MS | 50.0 | 1.8 | 3.1 |
| HPLC-UV | 50.0 | 5.2 | 7.1 | |
| Lab C | LC-MS/MS | 50.0 | 2.5 | 3.9 |
| HPLC-UV | 50.0 | 4.8 | 6.8 |
Table 3: Limit of Quantification (LOQ) and Linearity
| Laboratory | Method | LOQ (ng/mL) | Linearity (r²) |
| Lab A | LC-MS/MS | 1.0 | 0.9995 |
| HPLC-UV | 10.0 | 0.9981 | |
| Lab B | LC-MS/MS | 0.8 | 0.9997 |
| HPLC-UV | 12.0 | 0.9975 | |
| Lab C | LC-MS/MS | 1.2 | 0.9992 |
| HPLC-UV | 10.0 | 0.9985 |
Experimental Protocols
The following are the detailed methodologies provided to each participating laboratory for the key experiments.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (a different deuterated analog, where available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Method
-
Chromatographic System: Agilent 1290 Infinity LC System or equivalent.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined during method development.
3. HPLC-UV Method
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength determined by the absorption maximum of the analyte (typically in the range of 350-380 nm).
Visualizations
Caption: Workflow for the inter-laboratory comparison study.
Caption: Logical flow of the two analytical methods compared.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods, with a focus on the cross-validation of an assay employing 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 as an internal standard against a method using a structural analog internal standard. The content herein is based on established principles from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalysis used to compare two different bioanalytical methods.[1][2] It ensures that data generated from different methods, often used across different laboratories or at different stages of drug development, are comparable and reliable.[3][4] This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The primary goal is to identify and address any systematic bias between the methods.[5]
Deuterated internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry-based bioanalysis.[6][7][8][9] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis.[6][10]
This guide will explore a hypothetical cross-validation scenario to illustrate the comparison between a method using this compound and an alternative method.
Experimental Protocols
The cross-validation protocol is designed to assess the agreement between two validated bioanalytical methods:
-
Method A: A validated LC-MS/MS method for the quantification of Analyte X in human plasma, utilizing this compound as the internal standard.
-
Method B: A validated LC-MS/MS method for the quantification of Analyte X in human plasma, utilizing a non-deuterated structural analog as the internal standard.
Cross-Validation Procedure:
-
Sample Selection: A minimum of 30 incurred human plasma samples from a clinical study are selected, covering the low, medium, and high concentration range of Analyte X.
-
Sample Analysis: Each incurred sample is analyzed in duplicate using both Method A and Method B.
-
Data Evaluation: The concentration values obtained from both methods are statistically compared. The acceptance criteria are based on regulatory guidelines.[11][12]
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two bioanalytical methods.
Data Presentation and Comparison
The following tables present illustrative data from the hypothetical cross-validation study.
Table 1: Comparison of Quality Control (QC) Sample Analysis
| QC Level | Method A (Deuterated IS) | Method B (Analog IS) | % Difference |
| Mean Conc. (ng/mL) ± SD | Mean Conc. (ng/mL) ± SD | ||
| LLOQ (1 ng/mL) | 1.05 ± 0.08 | 1.15 ± 0.12 | 9.09% |
| Low QC (3 ng/mL) | 2.98 ± 0.15 | 3.21 ± 0.25 | 7.43% |
| Mid QC (50 ng/mL) | 51.2 ± 2.5 | 54.8 ± 3.1 | 6.81% |
| High QC (80 ng/mL) | 78.9 ± 3.9 | 85.3 ± 4.5 | 7.79% |
Table 2: Analysis of Incurred Samples (n=30)
| Parameter | Method A (Deuterated IS) | Method B (Analog IS) | Acceptance Criteria | Result |
| Mean Concentration (ng/mL) | 45.8 | 48.2 | - | - |
| Correlation Coefficient (r) | \multicolumn{2}{c | }{0.995} | ≥ 0.95 | Pass |
| Mean % Difference | \multicolumn{2}{c | }{5.1%} | ≤ 20% | Pass |
| Samples within ±20% Difference | \multicolumn{2}{c | }{93.3% (28/30)} | ≥ 67% | Pass |
Discussion of Results
The illustrative data demonstrates that both methods provide comparable results for the quantification of Analyte X. The use of this compound in Method A is associated with slightly lower variability (standard deviation) in the QC samples, which is a typical advantage of using a deuterated internal standard. The incurred sample analysis shows a strong correlation and acceptable percentage difference between the two methods, meeting the typical acceptance criteria for cross-validation.
Signaling Pathway of Internal Standard Function in LC-MS
Caption: Role of an internal standard in a typical LC-MS bioanalytical workflow.
Conclusion
The cross-validation of bioanalytical methods is a fundamental requirement for ensuring data integrity and comparability in drug development. While the hypothetical data presented here suggests that a method using a structural analog internal standard can be successfully cross-validated against a method with a deuterated internal standard, the use of a deuterated standard like this compound is generally preferred for its ability to minimize analytical variability. This guide underscores the importance of a rigorous, protocol-driven approach to cross-validation, supported by clear acceptance criteria as stipulated by regulatory authorities.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. youtube.com [youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. courses.washington.edu [courses.washington.edu]
A Comparative Analysis of the Kinetic Isotope Effect of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
This guide provides a comparative evaluation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 against its non-deuterated analogue, focusing on the kinetic isotope effect (KIE). The data and protocols presented herein are designed for researchers, scientists, and professionals in drug development to understand the potential metabolic stability advantages of deuteration.
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug.[1][2][3][4] This is primarily due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen.[5][6] Consequently, reactions involving the cleavage of a carbon-deuterium (C-D) bond often proceed at a slower rate than those involving a carbon-hydrogen (C-H) bond.[1][2][3] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life and improved therapeutic performance.[4]
Comparative Data on Metabolic Stability
The following table summarizes hypothetical comparative data for the in vitro metabolic stability of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated isotopologue, this compound. The data illustrates the expected impact of deuteration on the rate of metabolism.
| Compound | Rate of Metabolism (pmol/min/mg protein) | Half-Life (t½) in Microsomes (min) | Kinetic Isotope Effect (kH/kD) |
| 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (non-deuterated) | 150.8 ± 12.3 | 25.4 ± 2.1 | - |
| This compound (deuterated) | 32.1 ± 3.5 | 119.6 ± 10.8 | 4.7 |
Note: The data presented is representative and intended for illustrative purposes.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine and compare the rate of metabolism of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and this compound in human liver microsomes.
Materials:
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid
-
This compound[7]
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the rate of metabolism and the half-life for each compound. The kinetic isotope effect is determined by the ratio of the rate constants (kH/kD).[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative in vitro metabolic stability assay.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and acceptability of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance against non-deuterated (analog) alternatives and offering supporting experimental data and protocols.
The Unwavering Superiority of Deuterated Internal Standards
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical chemical nature is the cornerstone of its superiority over analog internal standards, which are structurally similar but not identical to the analyte.
The primary advantages of using a deuterated internal standard in regulated bioanalysis are:
-
Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex environments containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in LC-MS/MS assays. Because a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it effectively normalizes these variations, leading to more accurate and precise quantification.
-
Correction for Variability in Sample Extraction and Preparation: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery. A deuterated standard, added to the sample at the beginning of the workflow, experiences the same losses as the analyte, providing a reliable correction for these variations.[1]
-
Improved Accuracy and Precision: By compensating for both matrix effects and procedural variability, deuterated internal standards significantly enhance the accuracy and precision of the bioanalytical method. This leads to more reliable pharmacokinetic and toxicokinetic data, which is crucial for regulatory decision-making.
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards, including deuterated standards, in bioanalytical methods submitted for regulatory review.[2][3][4][5] The ICH M10 guideline, a harmonized international standard, also emphasizes the importance of using a suitable internal standard.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to their non-deuterated (analog) counterparts.
Table 1: Comparison of Matrix Effects
| Internal Standard Type | Analyte | Matrix | Matrix Effect (%) | Reference |
| Deuterated IS | Sirolimus | Whole Blood | < 5% | (Adapted from a study on sirolimus analysis) |
| Analog IS | Sirolimus | Whole Blood | 15-30% | (Adapted from a study on sirolimus analysis) |
| Deuterated IS | Lapatinib | Cancer Patient Plasma | Not significant | (Adapted from a study on lapatinib analysis)[6] |
| Analog IS | Lapatinib | Cancer Patient Plasma | Significant variability | (Adapted from a study on lapatinib analysis)[6] |
Table 2: Comparison of Recovery
| Internal Standard Type | Analyte | Matrix | Recovery (%) | RSD (%) | Reference |
| Deuterated IS | Lapatinib | Cancer Patient Plasma | 95-105% (Corrected) | < 5% | (Adapted from a study on lapatinib analysis)[6] |
| Analog IS | Lapatinib | Cancer Patient Plasma | 60-110% (Uncorrected) | > 20% | (Adapted from a study on lapatinib analysis)[6] |
Table 3: Comparison of Precision and Accuracy
| Internal Standard Type | Analyte | QC Level | Precision (%CV) | Accuracy (%Bias) | Reference |
| Deuterated IS | Sirolimus | Low, Med, High | 2.7 - 5.7% | Within ±5% | (Adapted from a study on sirolimus analysis) |
| Analog IS | Sirolimus | Low, Med, High | 7.6 - 9.7% | Up to ±15% | (Adapted from a study on sirolimus analysis) |
| Deuterated IS | D-24851 | Calibration Standards | < 5% | Within ±5% | (Adapted from a study on tubulin inhibitors) |
| Analog IS | D-24851 | Calibration Standards | > 15% | > 15% | (Adapted from a study on tubulin inhibitors) |
Experimental Protocols for Bioanalytical Method Validation
The following is a detailed methodology for the validation of a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.
Scope and Purpose
This protocol outlines the procedures for the full validation of a quantitative bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard. The validation will assess the following parameters: selectivity, specificity, matrix effect, calibration curve, accuracy, precision, carry-over, dilution integrity, and stability.
Materials and Reagents
-
Analyte reference standard (with Certificate of Analysis)
-
Deuterated internal standard (with Certificate of Analysis, confirming isotopic purity)
-
Blank biological matrix (e.g., human plasma with appropriate anticoagulant) from at least six different sources
-
All solvents and reagents of HPLC or analytical grade or higher
Stock and Working Solutions Preparation
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with the appropriate solvent.
-
Prepare a working solution of the internal standard at a constant concentration to be added to all samples.
Calibration Curve
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte.
-
The calibration curve should consist of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
The acceptance criterion for the back-calculated concentrations of the calibration standards is within ±15% of the nominal value (±20% for LLOQ). At least 75% of the standards must meet this criterion.
Quality Control (QC) Samples
-
Prepare QC samples at a minimum of four concentration levels:
-
LLOQ
-
Low QC (within 3x LLOQ)
-
Medium QC (near the center of the calibration curve)
-
High QC (at least 75% of the ULOQ)
-
-
QC samples should be prepared from a separately weighed stock solution of the analyte.
Validation Parameters
-
Procedure: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and the deuterated IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the response for the IS.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Analyte and deuterated IS spiked into the mobile phase or a neat solution.
-
Set B: Blank matrix from at least six different sources is extracted, and the analyte and deuterated IS are spiked into the post-extracted matrix.
-
-
Calculate the matrix factor (MF) for each source of the matrix: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.
-
Procedure: Analyze five replicates of the QC samples at each concentration level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision: The %CV should be ≤ 15% for all QC levels (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% for LLOQ).
-
-
Procedure: Inject a blank sample immediately after the highest concentration standard (ULOQ).
-
Acceptance Criteria: The response in the blank sample should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the response for the IS.
-
Procedure: Prepare a sample at a concentration above the ULOQ and dilute it with a blank matrix to bring the concentration within the calibration range. Analyze at least five replicates.
-
Acceptance Criteria: The precision (%CV) and accuracy of the diluted samples should be within ±15%.
-
Procedure: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a duration that covers the time from sample collection to analysis.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared comparison samples.
Visualizing the Justification and Workflow
The following diagrams, generated using Graphviz, illustrate the logical justification for using a deuterated standard and the experimental workflow for method validation.
Caption: Logical flow for justifying the use of a deuterated internal standard.
Caption: Experimental workflow for bioanalytical method validation.
References
Performance Evaluation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 in Different Matrices: A Comparative Guide
This guide provides a comparative performance evaluation of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a mesalazine impurity, for its potential use as an internal standard in the bioanalysis of mesalazine and related compounds in various matrices. The evaluation is based on a comparative analysis of existing validated analytical methods for mesalazine that employ alternative internal standards.
Introduction to this compound
This compound is the deuterium-labeled form of Phenylazosalicylic Acid, a known impurity of the anti-inflammatory drug mesalazine (5-aminosalicylic acid).[1][2][3] Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays due to their similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.
While direct performance data for this compound is not extensively published, its structural similarity to mesalazine suggests its potential as an effective internal standard. This guide will compare its theoretical advantages with the measured performance of commonly used internal standards in validated mesalazine assays.
Comparative Performance Data
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the quantification of mesalazine in human plasma, utilizing different internal standards. This data provides a benchmark for the expected performance of a method employing this compound.
| Performance Metric | Method using Diazepam IS[4][5] | Method using N-Acetyl mesalamine D3 IS[6] | Method using Mesalamine-d3 IS[7][8][9] |
| Matrix | Beagle Dog Plasma, Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 50 - 30,000 ng/mL | 2 - 1500 ng/mL | 10 - 1200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 2 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 7.9% | 1.60 - 8.63% | Not Reported |
| Inter-day Precision (%RSD) | < 7.9% | 2.14 - 8.67% | Not Reported |
| Intra-day Accuracy (%RE) | ± 3.5% | 102.70 - 105.48% | Not Reported |
| Inter-day Accuracy (%RE) | ± 3.5% | 100.64 - 103.87% | Not Reported |
| Matrix Effect | ± 9.8% | Not Reported | Not Reported |
| Recovery | Not Reported | Not Reported | 82-95% (for analyte) |
Analysis:
-
Deuterated Standards: Methods employing deuterated internal standards (N-Acetyl mesalamine D3 and Mesalamine-d3) generally achieve lower LLOQs, indicating higher sensitivity. This is a significant advantage for pharmacokinetic studies where analyte concentrations can be very low.
-
Structural Analogs: Diazepam, a structural analog, also provides acceptable performance, though with a higher LLOQ.
-
Expected Performance of this compound: Given its structural similarity to the analyte and the benefits observed with other deuterated standards, it is anticipated that this compound would offer performance comparable to Mesalamine-d3, with good precision, accuracy, and the ability to effectively compensate for matrix effects.
Experimental Protocols
Below is a representative experimental protocol for the quantification of mesalazine in human plasma using LC-MS/MS, into which this compound could be integrated as an internal standard.
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 100 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile. A typical isocratic mobile phase could be a 40:60 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[7]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte and internal standard. For mesalazine, positive mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for the target compound):
-
Mesalazine: m/z 154 → 108[4]
-
This compound: A specific precursor ion and product ion would need to be determined through infusion experiments. The precursor ion would be expected at m/z 248.2 (M+H)+, reflecting the addition of 5 daltons for the deuterium atoms compared to the non-labeled compound (molecular weight 242.23).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the bioanalytical method development process.
Caption: Bioanalytical workflow for mesalazine quantification.
Caption: Rationale for using a deuterated internal standard.
Conclusion
While direct experimental data for the performance of this compound as an internal standard is limited, a comparative analysis of existing validated methods for mesalazine strongly supports its potential utility. Its structural similarity to the analyte, combined with the known advantages of using stable isotope-labeled internal standards, suggests that it would provide excellent performance in terms of sensitivity, precision, and accuracy for the quantification of mesalazine in various biological matrices. The provided experimental protocol and workflows offer a solid foundation for the development and validation of a bioanalytical method incorporating this internal standard.
References
- 1. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]
- 2. 3147-53-3|2-Hydroxy-5-(phenyldiazenyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid (Phenylazosalicylic Acid) [lgcstandards.com]
- 4. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.bcnf.ir [pubs.bcnf.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ejbps.com [ejbps.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
Comparative study of different deuterated standards for mesalazine analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mesalazine (5-aminosalicylic acid), a key drug for treating inflammatory bowel disease, is critical in clinical and pharmaceutical research. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of deuterated standards for mesalazine analysis, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable internal standard for their applications.
Data Presentation: Performance of Deuterated Internal Standards
While several deuterated analogs of mesalazine exist, published methodologies frequently utilize Mesalazine-d3. The following table summarizes the typical performance characteristics of an LC-MS/MS method for mesalazine quantification using a deuterated internal standard.
| Performance Metric | Mesalazine with Deuterated Internal Standard |
| Linearity (Concentration Range) | 2-1500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Intra-day Precision (%RSD) | 1.60% to 8.63%[1] |
| Inter-day Precision (%RSD) | 2.14% to 8.67%[1] |
| Intra-day Accuracy (%) | 102.70% to 105.48%[1] |
| Inter-day Accuracy (%) | 100.64% to 103.87%[1] |
| Lower Limit of Quantification (LLOQ) | 1 ppb[2] |
| Matrix Effect | Within ±9.8%[3] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of mesalazine in biological matrices using a deuterated internal standard, based on established methods.[1][2][3][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution (e.g., Mesalazine-d3 at a suitable concentration).
-
Add a protein precipitating agent, such as acetonitrile or methanol.[2][4]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Thermo, HyPURITY C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with an organic modifier. Examples include:
-
Flow Rate: A flow rate of 0.5 mL/min to 1.0 mL/min is generally employed.[3][4]
-
Injection Volume: Typically 10 µL.[1]
-
Mass Spectrometry: A triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used.
Mandatory Visualization
Experimental Workflow for Mesalazine Analysis
Caption: Workflow for mesalazine quantification using a deuterated internal standard.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
Assessing the Impact of Deuterium Labeling on Ionization Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, is a cornerstone for achieving accurate and precise results. The underlying assumption is that the labeled standard will behave identically to the unlabeled analyte, thus compensating for variations during sample preparation and analysis. However, the substitution of hydrogen with deuterium can introduce subtle but significant physicochemical changes that impact ionization efficiency, potentially affecting the accuracy of quantification. This guide provides an objective comparison of the performance of deuterated and non-deuterated compounds in electrospray ionization (ESI) mass spectrometry, supported by experimental data and detailed methodologies.
The Chromatographic Isotope Effect: A Key Influencer of Ionization Efficiency
One of the most significant impacts of deuterium labeling is the chromatographic isotope effect, where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts when analyzed by liquid chromatography-mass spectrometry (LC-MS).[1] This shift in retention time can expose the analyte and the internal standard to different matrix environments as they elute from the chromatography column, leading to differential ion suppression or enhancement and ultimately affecting the accuracy of quantification.
A study on dimethyl-labeled peptides demonstrated that in ultra-high-performance liquid chromatography (UPLC), deuterated peptides tended to elute earlier than their non-deuterated counterparts.[1] In contrast, the migration time shift in capillary zone electrophoresis (CZE) was found to be significantly smaller.[1]
| Separation Method | Analyte | Retention/Migration Time Shift (Light vs. Heavy Labeled) | Peak Width | Significance |
| UPLC | Dimethyl Labeled Peptides | 3 seconds | ~6 seconds | Roughly half the peak width.[1] |
| CZE | Dimethyl Labeled Peptides | 0.1 seconds | ~4 seconds | Approximately 2.5% of the peak width.[1] |
This data highlights that the choice of chromatographic technique can significantly influence the extent of the isotope effect on separation. While the observed shift in UPLC did not have a major impact on quantitation for equal mixing ratios in that particular study, it underscores a potential source of bias that needs to be carefully evaluated during method development.[1]
Direct Impact on Ionization Efficiency: Observations and Considerations
Beyond the chromatographic effects, deuterium labeling can also have a direct impact on the ionization process itself. The physicochemical properties of the deuterated molecule in the gas phase can differ from the non-deuterated version, potentially influencing its ionization efficiency.
Observations in the literature have been varied and sometimes contradictory. For instance, in a study on chiral recognition using ESI-MS, it was found that in some cases, the complex containing the non-deuterated selectand was 15% more abundant than its deuterated counterpart.[2] Conversely, anecdotal evidence from online forums suggests that in some instances, deuterated compounds can produce a stronger signal in ESI-MS.
These seemingly conflicting observations suggest that the effect of deuterium labeling on ionization efficiency is not universal and can be influenced by several factors, including:
-
Gas-Phase Basicity and Proton Affinity: The stability of the protonated molecule in the gas phase is a key determinant of ESI efficiency. Deuterium substitution can subtly alter the vibrational modes of the molecule, which in turn can affect its gas-phase basicity and proton affinity.[3][4][5][6]
-
Molecular Structure and Functional Groups: The position of the deuterium label within the molecule and the presence of different functional groups can influence the extent of the isotope effect.
-
ESI Source Conditions: Parameters such as solvent composition, pH, and source voltages can all play a role in the ionization process and may modulate the observed isotope effects.
Due to these complexities, a universal rule for the impact of deuterium labeling on ionization efficiency cannot be established. Therefore, it is crucial to empirically evaluate the performance of deuterated standards in the specific analytical method being developed.
Experimental Protocols
To rigorously assess the impact of deuterium labeling on ionization efficiency, a systematic approach is required. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Assessing the Chromatographic Isotope Effect
Objective: To determine the difference in retention time between a deuterated internal standard and its non-deuterated analyte.
Materials:
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
-
Analytical column suitable for the analytes of interest
-
Standard solutions of the non-deuterated analyte and the deuterated internal standard at known concentrations
-
Mobile phases A and B as required for the chromatographic separation
Procedure:
-
Prepare separate solutions of the non-deuterated analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Inject each solution separately onto the LC-MS system.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode to monitor the respective molecular ions.
-
Extract the ion chromatograms for the analyte and the internal standard.
-
Determine the retention time at the apex of each chromatographic peak.
-
Calculate the difference in retention time (ΔRT) between the deuterated and non-deuterated compounds.
-
Repeat the analysis with the mixed solution to confirm the retention time shift in a co-elution scenario.
Experimental Protocol 2: Evaluating the Impact on Quantitative Accuracy using Stable Isotope Dilution
Objective: To assess whether the deuterated internal standard accurately corrects for variations in the analytical process and provides reliable quantitative results.
Materials:
-
LC-MS system
-
Validated calibration standards of the non-deuterated analyte
-
Quality control (QC) samples at low, medium, and high concentrations
-
Deuterated internal standard solution at a constant concentration
-
Blank matrix (e.g., plasma, urine)
Procedure:
-
Spike a constant amount of the deuterated internal standard into all calibration standards, QC samples, and blank matrix samples.
-
Prepare a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Analyze the QC samples and determine their concentrations using the calibration curve.
-
Calculate the accuracy and precision of the measurements for the QC samples.
-
To specifically assess matrix effects, compare the peak area of the analyte in a neat solution to the peak area of the analyte in a post-extraction spiked blank matrix sample. A significant difference indicates the presence of ion suppression or enhancement.
-
Similarly, compare the peak area of the deuterated internal standard in a neat solution and in the spiked matrix sample to see if it experiences a similar degree of matrix effect.
Visualizing the Workflow
To provide a clearer understanding of the experimental and logical processes involved in assessing the impact of deuterium labeling, the following diagrams are provided.
Caption: Workflow for assessing the chromatographic isotope effect.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization--mass spectrometry of cinchona alkaloid-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srd.nist.gov [srd.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Comparative Analysis of Analytical Methods for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid Utilizing a Deuterated Internal Standard
Introduction
The following sections detail the linearity and range of two distinct, hypothetical methods—Method A (a standard HPLC-MS/MS approach) and Method B (an ultra-high-performance liquid chromatography-tandem mass spectrometry, UHPLC-MS/MS, approach)—to illustrate how methodological choices can influence analytical performance.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Method A (HPLC-MS/MS) | Method B (UHPLC-MS/MS) |
| Analyte | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid |
| Internal Standard | 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 | This compound |
| Calibration Range | 1 - 1000 ng/mL | 0.5 - 1500 ng/mL |
| Linearity (R²) | 0.9985 | 0.9996 |
| Calibration Curve Eq. | y = 0.025x + 0.003 | y = 0.028x + 0.001 |
| LLOQ | 1 ng/mL | 0.5 ng/mL |
| ULOQ | 1000 ng/mL | 1500 ng/mL |
| Precision at LLOQ | 12.5% RSD | 9.8% RSD |
| Accuracy at LLOQ | 95.5% | 98.2% |
Experimental Protocols
The following are representative methodologies for the analysis of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid using its deuterated internal standard.
Method A: HPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution (this compound, 1 µg/mL in methanol).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: 241.1 > 121.1
-
This compound: 246.1 > 126.1
-
-
Ion Source Temperature: 500°C
-
Method B: UHPLC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of internal standard solution (this compound, 1 µg/mL in methanol).
-
Utilize a solid-phase extraction (SPE) workflow for sample cleanup (see diagram below).
-
Evaporate the final eluate to dryness and reconstitute in 50 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
UHPLC System: Ultra-high-performance liquid chromatography system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 20% B, increase to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: High-sensitivity triple quadrupole
-
Ionization Mode: ESI, negative mode
-
MRM Transitions:
-
2-Hydroxy-5-(phenyldiazenyl)benzoic acid: 241.1 > 121.1
-
This compound: 246.1 > 126.1
-
-
Ion Source Temperature: 550°C
-
Visualized Workflows
Caption: Solid-Phase Extraction (SPE) Workflow
Caption: Use of a Deuterated Internal Standard
References
Safety Operating Guide
Proper Disposal Procedures for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Logistical Information
Proper handling and disposal of this compound, an azo dye compound, requires stringent safety measures to mitigate potential hazards. Personnel must be equipped with appropriate personal protective equipment (PPE) at all times when handling the chemical waste.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust and splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.[1][3] | To avoid inhalation of dust or aerosols.[1] |
Immediate Actions:
-
Do not allow the chemical to enter drains or waterways.[3]
-
Collect spilled material using a method that does not create dust, such as gently sweeping and shoveling, and place it into a suitable, closed, and labeled container for disposal.[1][4]
Operational and Disposal Plans
The disposal of this compound must be managed as hazardous waste. The following step-by-step process ensures compliance with standard laboratory safety protocols and environmental regulations.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the decision is made to discard the material, it must be treated as hazardous waste.[5]
-
Segregate Waste: Do not mix this compound waste with other waste streams.[3] Keep it separate from incompatible materials, particularly strong oxidizing agents.[4]
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect the waste in its original container or a compatible, leak-proof container with a tightly fitting lid.[5][6][7] The container must be in good condition, free of cracks or leaks.[5]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The date accumulation started.
-
The name of the generating researcher or lab.
-
Any known hazards (e.g., "Irritant").
-
Step 3: Storage
-
Secure Storage: Store the labeled waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[4][6]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional hazardous waste disposal service.[1] This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.[5]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[3][5] Azo dyes and their degradation products can be harmful to aquatic life.[8]
-
Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.[5]
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols. The key "experiment" in this context is the safe and compliant removal of the chemical waste from the laboratory.
Protocol for Preparing Solid Waste for Disposal:
-
Ensure all required PPE is worn.
-
In a designated area (preferably a fume hood), carefully transfer the solid this compound waste into a pre-labeled hazardous waste container.
-
Avoid creating dust during the transfer.
-
Securely close the container lid.
-
Wipe down the exterior of the container with a damp cloth to remove any residual contamination. Dispose of the cloth as chemically contaminated solid waste.
-
Store the container in the designated hazardous waste accumulation area.
-
Contact your institution's EHS office to schedule a pickup.
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. keene.edu [keene.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Based on available data for analogous compounds, this substance should be handled with care as it is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE), operational, and disposal plans is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the risk of inhaling dust which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is critical for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
The following diagram illustrates the safe handling workflow for this compound.
A diagram illustrating the safe handling workflow.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection :
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.
-
-
Disposal Method :
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]
-
Do not allow the product to enter drains or watercourses.[2]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
